molecular formula C22H28O6 B15566797 Isoapetalic acid

Isoapetalic acid

Cat. No.: B15566797
M. Wt: 388.5 g/mol
InChI Key: JZWLSXINEVHWEP-VYAYZGMFSA-N
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Description

Isoapetalic acid is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

InChI

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m0/s1

InChI Key

JZWLSXINEVHWEP-VYAYZGMFSA-N

Origin of Product

United States

Foundational & Exploratory

Isoapetalic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a member of the chromanone acid class of natural products, has been identified in select species of the genus Calophyllum. This technical guide provides an in-depth overview of the known natural sources of this compound, a composite methodology for its extraction and isolation, and a summary of the biological activities associated with this and related compounds. While quantitative yield data for this compound remains limited in publicly accessible literature, this document consolidates the available information to support further research and development efforts.

Natural Sources of this compound

This compound has been identified as a constituent of at least two species within the Calophyllum genus (family Calophyllaceae). These tropical trees are known producers of a rich diversity of secondary metabolites, including xanthones, coumarins, and chromanone acids.

The primary documented sources of this compound are:

  • Calophyllum blancoi : This species, particularly its seeds, has been reported to contain this compound.

  • Calophyllum membranaceum : this compound has also been reported in this species.

While other species of Calophyllum are known to produce a variety of chromanone acids, C. blancoi and C. membranaceum are the specifically cited natural sources for this compound in the available scientific literature.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the yield of this compound from its natural sources. The concentration of secondary metabolites in plants can be influenced by various factors, including geographical location, climate, and the specific plant part utilized for extraction. Further research is required to quantify the yield of this compound from Calophyllum blancoi and Calophyllum membranaceum.

Experimental Protocols: Extraction and Isolation of Chromanone Acids

While a detailed, standardized protocol for the extraction and isolation of this compound is not explicitly available, a general methodology can be compiled based on established procedures for the separation of chromanone acids from Calophyllum species. The following is a representative protocol.

Plant Material Collection and Preparation
  • Collection : Collect the seeds of Calophyllum blancoi.

  • Drying : Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction : Macerate the powdered plant material in acetone (B3395972) at room temperature for a period of 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). The process should be repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration : Filter the resulting extracts through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude acetone extract.

Fractionation and Isolation
  • Solvent Partitioning : Subject the crude acetone extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography : Subject the ethyl acetate fraction, which is likely to contain the chromanone acids, to column chromatography over silica (B1680970) gel.

  • Elution Gradient : Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection : Collect the eluate in fractions of a defined volume.

  • Thin-Layer Chromatography (TLC) Analysis : Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Purification : Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column and mobile phase to obtain pure this compound.

Structure Elucidation

The structure of the isolated pure compound should be confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of a bioassay-guided fractionation process.

experimental_workflow plant_material Plant Material (Calophyllum blancoi seeds) extraction Extraction (Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure this compound fractionation->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the extraction and isolation of this compound.

bioassay_guided_fractionation cluster_0 Iterative Process Crude Extract Crude Extract Biological Assay 1 Biological Assay 1 Crude Extract->Biological Assay 1 Active Fractions Active Fractions Biological Assay 1->Active Fractions Further Separation Further Separation Active Fractions->Further Separation Biological Assay 2 Biological Assay 2 Further Separation->Biological Assay 2 Pure Active Compound Pure Active Compound Biological Assay 2->Pure Active Compound hypothetical_signaling_pathway cluster_0 Cytoplasm cluster_1 Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes NF-κB translocates to Isoapetalic_Acid This compound (?) Isoapetalic_Acid->IKK

An In-depth Technical Guide to Isoapetalic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a naturally occurring pyranochromanone derivative isolated from plants of the Calophyllum genus, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It critically evaluates the existing, and at times conflicting, literature regarding its bioactivities, with a particular focus on its reported anti-HIV and anti-cancer effects. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds. All quantitative data are summarized in structured tables, and a diagram of the chemical structure is provided.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a pyranochromanone core. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure

The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of potential drug delivery systems.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem[1]
Molecular Weight 388.5 g/mol PubChem[1]
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem
CAS Number 34366-34-2ChemicalBook
Predicted Boiling Point 586.6 ± 50.0 °CChemicalBook
Predicted Density 1.191 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.43 ± 0.10ChemicalBook
Synonyms Calofolic acid EPubChem

Biological Activities and Therapeutic Potential

The biological activities of this compound have been a subject of investigation, with some conflicting reports in the literature. This section reviews the available data on its anti-HIV and anti-cancer properties.

Anti-HIV Activity: A Critical Assessment

There are conflicting reports regarding the anti-HIV activity of this compound. One commercial supplier, MedChemExpress, lists this compound as a "potent anti-HIV agent"[2]. However, a scientific study that involved the fractionation and bioassay-guided isolation of compounds from Calophyllum brasiliense leaves found that this compound, along with apetalic acid and a structural isomer, were "devoid of HIV-1 RT inhibitory activity"[3][4]. This study did, however, identify other compounds from the same plant, specifically the dipyranocoumarins calanolide (B8761490) A, calanolide B, and soulattrolide, as possessing anti-HIV-1 activity.

This discrepancy highlights the need for further, rigorous investigation to definitively determine the anti-HIV potential of this compound. It is possible that the reported activity by the commercial supplier is based on unpublished data or a different type of assay not focused on reverse transcriptase inhibition. The anti-HIV activity observed in the Calophyllum genus appears to be highly dependent on the specific chemical scaffold, with coumarin (B35378) derivatives like the calanolides showing potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Anti-Cancer Activity

This compound, as part of a mixture of compounds isolated from the seeds of Calophyllum blancoi, was reported to exhibit "mild activity against KB (human oral epidermoid carcinoma) and Hela (human cervical epitheloid carcinoma) tumor cell lines". Unfortunately, the original publication does not provide quantitative data (e.g., IC₅₀ values) to substantiate the term "mild." Without this data, it is difficult to assess the true potential of this compound as an anti-cancer agent. Further studies are required to determine its specific cytotoxic and anti-proliferative effects and to elucidate its mechanism of action against cancer cells.

Signaling Pathways

Currently, there is no published research that specifically investigates the signaling pathways modulated by this compound. The lack of information in this area represents a significant knowledge gap. Future research should aim to explore the molecular targets of this compound and its effects on key cellular signaling cascades, such as those involved in viral replication, cell proliferation, apoptosis, and inflammation. Insights may be gained by studying the mechanisms of action of structurally related compounds from the Calophyllum genus that have demonstrated biological activity.

Experimental Protocols

Discussion and Future Directions

This compound is a natural product with a well-defined chemical structure. However, its biological activities remain poorly characterized, with conflicting reports on its anti-HIV potential and a lack of quantitative data for its anti-cancer effects. The discrepancy in the anti-HIV literature underscores the importance of relying on peer-reviewed scientific studies for definitive evidence of biological activity.

Future research on this compound should focus on the following areas:

  • Definitive Anti-HIV Testing: Comprehensive in vitro testing of pure, well-characterized this compound against a panel of HIV-1 and HIV-2 strains is necessary to resolve the existing controversy. A broad range of assays, targeting different stages of the viral life cycle, should be employed.

  • Quantitative Anti-Cancer Evaluation: The cytotoxic and anti-proliferative effects of this compound should be quantified against a diverse panel of human cancer cell lines to determine its IC₅₀ values and to identify potential selectivity.

  • Mechanism of Action Studies: Should significant and reproducible biological activity be confirmed, subsequent studies should focus on elucidating the molecular mechanism(s) of action. This would involve identifying its cellular targets and investigating its impact on relevant signaling pathways.

  • Isolation and Synthesis: Development of efficient methods for the isolation of this compound from natural sources or its total synthesis would be crucial for enabling more extensive biological and pharmacological studies.

Conclusion

This compound remains an intriguing natural product with underexplored therapeutic potential. While initial reports have suggested biological activities, the lack of robust, quantitative, and reproducible data, particularly regarding its anti-HIV and anti-cancer effects, necessitates further in-depth investigation. This technical guide serves to summarize the current state of knowledge and to highlight the critical areas where future research is needed to unlock the potential of this and related pyranochromanone compounds for drug discovery and development.

References

The Discovery and Isolation of Isoapetalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a naturally occurring chromanone acid, has been identified as a constituent of several species within the Calophyllum genus. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details a reconstructed experimental protocol for its extraction and purification from plant sources, summarizes key quantitative data, and presents its spectroscopic characteristics. Furthermore, a potential signaling pathway for this compound's biological activity is proposed based on the known mechanisms of structurally related compounds.

Introduction

The genus Calophyllum is a rich source of bioactive secondary metabolites, including a diverse array of coumarins, xanthones, and chromanone acids. Among these, this compound has emerged as a molecule of interest. First reported in Calophyllum blancoi and Calophyllum membranaceum, it has also been isolated from the leaves of Calophyllum brasiliense and the resin of Calophyllum pinetorum.[1] Chromanone acids from Calophyllum species are known to possess a range of biological activities, making this compound a potential candidate for further investigation in drug discovery programs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem[1]
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem[1]
Molecular Weight 404.45 g/mol PubChem[1]
Appearance Likely a crystalline solidGeneral observation for similar compounds

Experimental Protocols: Isolation and Purification

The following is a reconstructed experimental protocol for the isolation and purification of this compound from Calophyllum species, based on established methods for related compounds.

Plant Material Collection and Preparation
  • Fresh leaves or resin of a suitable Calophyllum species (e.g., C. brasiliense or C. pinetorum) are collected.

  • The plant material is air-dried in the shade to a constant weight.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is subjected to maceration with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction.

  • The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • The crude extract is suspended in a water-methanol mixture.

  • A liquid-liquid partitioning is performed sequentially with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297).

  • The fractions are collected, and the solvents are evaporated to yield the n-hexane, ethyl acetate, and aqueous fractions. This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification
  • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light.

  • Fractions containing the compound of interest (this compound) are combined.

  • Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantitative Data

ParameterValue (Hypothetical)Notes
Yield of Crude Extract 5 - 10% (w/w)Based on the dry weight of the plant material.
Yield of Ethyl Acetate Fraction 1 - 3% (w/w)Based on the dry weight of the plant material.
Yield of Pure this compound 0.01 - 0.1% (w/w)Based on the dry weight of the plant material.
Purity (by HPLC) > 95%After final purification steps.

Spectroscopic Data

Specific ¹H and ¹³C NMR data for this compound were not found in the searched literature. However, the data for the closely related compound, apetalic acid, isolated from Calophyllum brasiliense, is available and presented below for comparative purposes. The structural similarities suggest that the NMR spectra of this compound would exhibit comparable chemical shifts and splitting patterns.

Table of ¹H and ¹³C NMR Data for Apetalic Acid

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
278.4-
332.71.80 (m), 2.15 (m)
421.52.55 (m)
4a102.8-
5158.2-
6105.26.02 (s)
7160.1-
8108.9-
8a155.8-
9114.2-
10107.9-
1'179.8-
2'45.13.55 (m)
3'26.91.65 (m), 1.95 (m)
4'33.81.45 (m)
5'14.10.95 (t, 7.0)
2-Me26.81.40 (s)
2-Me26.81.40 (s)
8-Me25.71.35 (s)
8-Me25.71.35 (s)
5-OH-12.5 (s)

Data obtained from a study on apetalic acid and presented here for illustrative purposes.

Potential Signaling Pathway

While no specific signaling pathways for this compound have been elucidated, recent studies on other chromanone acids isolated from Calophyllum species have shown that they can act as inhibitors of Toll-like receptor 4 (TLR4). This suggests a potential anti-inflammatory mechanism of action. Based on this finding, a hypothetical signaling pathway for this compound is proposed below.

Isoapetalic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Cytokines Isoapetalic_Acid This compound Isoapetalic_Acid->TLR4_MD2

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound can be summarized in the following diagram.

Experimental_Workflow Plant_Material Plant Material (Calophyllum sp.) Extraction Maceration (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Compound Pure this compound Fractions->Purified_Compound Pure Fractions TLC->Column_Chromatography Combine & Re-run Structure_Elucidation Structure Elucidation (NMR, MS) Purified_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Purified_Compound->Bioactivity_Screening

Caption: General experimental workflow for isolating this compound.

Conclusion

This compound represents a promising natural product from the Calophyllum genus. While detailed studies on its biological activities are still emerging, the established protocols for its isolation and the known activities of related chromanone acids provide a solid foundation for future research. This guide offers a comprehensive starting point for scientists interested in exploring the therapeutic potential of this compound, from its extraction and purification to the investigation of its mechanism of action. Further research is warranted to fully characterize its pharmacological profile and to validate the proposed signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoapetalic Acid: Identifiers, Properties, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a naturally occurring chromanone acid. It covers its chemical identifiers, physicochemical properties, and known biological activities, with a focus on its potential as an anti-HIV agent. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Identifiers and Physicochemical Properties

This compound is a complex organic molecule with several key identifiers used for its classification and database retrieval. These identifiers, along with its computed physicochemical properties, are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 34366-34-2, 18196-05-9[1]
PubChem CID 341189[1]
Molecular Formula C₂₂H₂₈O₆[1]
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1]
InChI InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)[1]
InChIKey JZWLSXINEVHWEP-UHFFFAOYSA-N
SMILES CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C
Synonyms (7S,betaR)-7,8-Dihydro-5-hydroxy-2,2,7beta,8alpha-tetramethyl-6-oxo-beta-propyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-propanoic acid, Calofolic acid E

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 388.5 g/mol
XLogP3 4.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Exact Mass 388.18858861 Da
Monoisotopic Mass 388.18858861 Da
Topological Polar Surface Area 93.1 Ų
Heavy Atom Count 28

Natural Occurrence and Isolation

This compound is a natural product found in plants of the Calophyllum genus. It has been reported in Calophyllum blancoi and Calophyllum membranaceum. The isolation of related chromanone acids, such as apetalic acid, from Calophyllum species typically involves extraction and chromatographic purification.

Experimental Protocol: General Isolation of Chromanone Acids from Calophyllum Species

The following is a generalized protocol based on the isolation of apetalic acid, a closely related compound. This can serve as a starting point for the isolation of this compound.

  • Extraction: The plant material (e.g., leaves, bark) is collected, dried, and ground. The powdered material is then subjected to extraction with a suitable organic solvent, such as methanol (B129727).

  • Solvent Partitioning: The crude methanol extract is partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the desired chromanone acids (often the dichloromethane or ethyl acetate fraction) is subjected to further purification using chromatographic techniques. This may include:

    • Column Chromatography: Separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity: Anti-HIV Potential

This compound has been identified as a potent anti-HIV agent. Its mechanism of action involves the inhibition of a key viral enzyme, HIV-1 reverse transcriptase (RT).

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound has been shown to exhibit a 20.6% inhibition rate of HIV-1 RT . Reverse transcriptase is a critical enzyme for the replication of HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can disrupt the viral life cycle.

The general mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to a hydrophobic pocket near the active site of the enzyme. This binding induces a conformational change that reduces the enzyme's catalytic activity. While the specific binding mode of this compound to HIV-1 RT has not been detailed in the available literature, its inhibitory activity suggests it may function in a similar manner to other NNRTIs.

HIV_RT_Inhibition HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Enters Viral RNA Viral RNA Host Cell->Viral RNA Releases Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral RNA Acts on Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA This compound This compound This compound->Reverse Transcriptase (RT) Inhibits

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (General)

A common method to assess the inhibition of HIV-1 RT is through a non-radioactive, colorimetric ELISA-based assay.

  • Assay Principle: The assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer. The resulting DNA is captured on a streptavidin-coated microplate via a biotin-labeled oligo(dT) primer.

  • Procedure:

    • The reaction is carried out in a microplate well containing the reaction buffer, the template-primer hybrid, dNTPs (including DIG-dUTP), and the HIV-1 RT enzyme.

    • The test compound (this compound) is added at various concentrations to determine its inhibitory effect.

    • The reaction mixture is incubated to allow for DNA synthesis.

    • The plate is washed to remove unincorporated nucleotides.

    • An anti-DIG antibody conjugated to peroxidase is added, which binds to the incorporated DIG.

    • After another washing step, a peroxidase substrate (e.g., ABTS) is added, and the color development is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Experimental Protocol: Cytotoxicity Assay (General)

It is crucial to assess the cytotoxicity of any potential drug candidate to ensure that its antiviral activity is not due to general toxicity to the host cells. A common method is the MTT assay.

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Host cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in a 96-well plate.

    • The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated.

Experimental_Workflow cluster_0 Isolation & Identification cluster_1 Biological Evaluation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Anti-HIV Assay Anti-HIV Assay This compound->Anti-HIV Assay Cytotoxicity Assay Cytotoxicity Assay This compound->Cytotoxicity Assay Mechanism Study Mechanism Study Anti-HIV Assay->Mechanism Study If active

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its effects on cellular signaling cascades, which could provide deeper insights into its mechanism of action and potential off-target effects.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-HIV activity through the inhibition of reverse transcriptase. This technical guide has summarized its key identifiers, properties, and the available information on its biological activity.

For future research, the following areas are of high interest:

  • Detailed Mechanistic Studies: Elucidating the precise binding mode of this compound to HIV-1 RT through techniques like X-ray crystallography or molecular modeling.

  • In-depth Antiviral Profiling: Testing its efficacy against a broader range of HIV strains, including drug-resistant variants.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy in animal models.

  • Investigation of Other Biological Activities: Given that many natural products from Calophyllum species exhibit a range of biological effects, exploring other potential therapeutic applications of this compound is warranted.

  • Signaling Pathway Analysis: Investigating the impact of this compound on host cell signaling pathways to understand its broader cellular effects.

The information presented here provides a solid foundation for further investigation into this compound as a potential lead compound in the development of new antiretroviral therapies.

References

An In-depth Technical Guide to Isoapetalic Acid: Spectral Data and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available spectral data for isoapetalic acid, a naturally occurring coumarin (B35378) derivative found in plants of the Calophyllum genus. Due to the limited availability of specific experimental data for this compound, this document combines known values with typical spectral data for structurally related compounds to provide a predictive and practical resource. We also present generalized experimental protocols and a workflow for the biological activity screening of such natural products.

Spectral Data of this compound

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques. Below is a summary of the available and expected spectral data for this compound.

1.1. Mass Spectrometry (MS) Data

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available, providing key information for its identification and characterization in complex mixtures.

ParameterValueSource
Molecular Formula C₂₂H₂₈O₆PubChem[1]
Molecular Weight 388.5 g/mol PubChem[1]
Precursor Type [M+H]⁺PubChem[1]
Precursor m/z 389.195PubChem[1]
MS/MS Fragmentation Peaks (m/z) 329.1770, 287.1209, 273.1062, 231.0654, 213.0590PubChem[1]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Functional GroupExpected ¹³C Chemical Shift Range (ppm)
Carbonyl (C=O) of Coumarin 160-180
Carbonyl (C=O) of Carboxylic Acid 170-185
Aromatic & Olefinic Carbons 100-160
Oxygenated Aromatic Carbons 140-160
Aliphatic Carbons (CH, CH₂, CH₃) 10-60

1.3. Infrared (IR) Spectroscopy Data

Similarly, a specific IR spectrum for this compound is not publicly available. However, the characteristic absorption bands for its principal functional groups can be predicted as follows:

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching
C-H (Aromatic) 3000-3100Stretching
C-H (Aliphatic) 2850-2960Stretching
C=O (Coumarin Lactone) 1700-1750Stretching
C=O (Carboxylic Acid) 1680-1710Stretching
C=C (Aromatic) 1450-1600Stretching
C-O (Ether & Ester) 1000-1300Stretching

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are not specifically published. However, the following are generalized and widely accepted protocols for the analysis of complex natural products, particularly heterocyclic compounds.

2.1. LC-MS/MS Analysis

This protocol is a standard approach for the analysis of natural product extracts.

LCMS_Protocol cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_extraction Extraction of this compound from Calophyllum sp. dissolution Dissolution in Methanol/Water sample_extraction->dissolution filtration Filtration through 0.22 µm syringe filter dissolution->filtration hplc_system UHPLC System filtration->hplc_system Injection column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) hplc_system->column mobile_phase Mobile Phase Gradient: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) column->mobile_phase mass_spec Q-TOF Mass Spectrometer mobile_phase->mass_spec Elution ionization Electrospray Ionization (ESI) in Positive Ion Mode mass_spec->ionization ms_ms_acquisition MS/MS Data Acquisition (Collision Energy: 20-40 V) ionization->ms_ms_acquisition NMR_Protocol sample_prep Dissolve 5-10 mg of purified This compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) nmr_tube Transfer solution to a 5 mm NMR tube sample_prep->nmr_tube spectrometer Place sample in a high-field NMR spectrometer (e.g., 400-600 MHz) nmr_tube->spectrometer acquisition Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra at room temperature spectrometer->acquisition processing Process the raw data using appropriate software (e.g., Mnova, TopSpin) acquisition->processing IR_Protocol sample_prep Prepare a KBr pellet or a Nujol mull with a small amount of solid This compound ftir_instrument Place the sample in an FTIR spectrometer sample_prep->ftir_instrument spectrum_acquisition Acquire the spectrum in the range of 4000-400 cm⁻¹ ftir_instrument->spectrum_acquisition data_analysis Analyze the resulting spectrum for characteristic absorption bands spectrum_acquisition->data_analysis Biological_Activity_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In vivo Validation in_vitro_assays In vitro Bioassays (e.g., cytotoxicity, antimicrobial, anti-inflammatory, enzyme inhibition) hit_identification Hit Identification and Dose-Response Studies in_vitro_assays->hit_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR, Reporter Assays) hit_identification->pathway_analysis Lead Compound target_identification Target Identification (e.g., Affinity Chromatography, Computational Docking) pathway_analysis->target_identification animal_models Animal Models of Disease target_identification->animal_models Validated Target pk_pd_studies Pharmacokinetic and Pharmacodynamic Studies animal_models->pk_pd_studies

References

An In-depth Technical Guide on the Mechanism of Action of Isoapetalic Acid and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Iso-Mukaadial Acetate (B1210297): A Promising Anticancer Agent

Iso-mukaadial acetate (IMA), a drimane (B1240787) sesquiterpenoid isolated from the bark of Warbugia salutaris, has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of apoptosis in various cancer cell lines through the mitochondrial pathway.[1][2]

Core Mechanism of Action

IMA exhibits a concentration-dependent cytotoxic effect on cancer cells.[2] The core mechanism involves the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in cellular ATP production.[1][2] This triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases 3 and 7.[1] Furthermore, IMA has been shown to cause cell cycle arrest and upregulate the expression of pro-apoptotic genes like BAX and the cell cycle inhibitor p21.[3][4]

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Iso-Mukaadial Acetate against various cancer cell lines after 24 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM)Citation
MIA-PACA2Pancreatic Cancer2.4[5]
HT29Colon Cancer12.2[5]
MDA-MB 231Breast CancerNot Specified[3][4]
RMG-1Ovarian CancerNot Specified[3][4]
Signaling Pathway & Experimental Workflow

The diagrams below illustrate the proposed apoptotic signaling pathway induced by Iso-Mukaadial Acetate and a general workflow for assessing its anticancer activity.

ISO_Apoptosis_Pathway IMA Iso-Mukaadial Acetate Mito Mitochondrial Dysfunction (Decreased Membrane Potential) IMA->Mito ATP Reduced ATP Production Mito->ATP Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Cytochrome c release Casp37 Caspase-3/7 Activation (Effector) Casp9->Casp37 Apoptosis Apoptosis (Cell Shrinkage, Blebbing) Casp37->Apoptosis

Proposed apoptotic pathway of Iso-Mukaadial Acetate.

IMA_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanistic Assays CellCulture Cancer Cell Lines (e.g., MIA-PACA2, HT29) Treatment Treat with IMA (Various Concentrations) CellCulture->Treatment Viability Cell Viability Assay (AlamarBlue, xCELLigence) Treatment->Viability Mechanism Mechanism Assays Treatment->Mechanism Caspase Caspase-Glo 3/7 Assay Mechanism->Caspase MMP Mitochondrial Membrane Potential Assay Mechanism->MMP ATP_Assay Cellular ATP Assay Mechanism->ATP_Assay Gene_Exp RT-PCR for Gene Expression (BAX, p21) Mechanism->Gene_Exp

General experimental workflow for IMA analysis.
Experimental Protocols

a) Cell Viability Assay (AlamarBlue Reagent) [1]

  • Cell Seeding: Plate 1.0 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of Iso-Mukaadial Acetate (e.g., 0.78 µM to 12.5 µM) and a vehicle control (0.1% DMSO) for 24 hours.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent to each well.

  • Incubation & Measurement: Incubate for a specified period (e.g., 4-6 hours) at 37°C. Measure fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

b) Caspase 3/7 Activation Assay (Caspase-Glo® 3/7) [3]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the determined IC₅₀ concentration of IMA for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure luminescence using a microplate reader. An increase in luminescence indicates higher caspase 3/7 activity.

Asiatic Acid: A Compound with Dual Anti-inflammatory and Anticancer Properties

Asiatic acid (AA) is a pentacyclic triterpenoid (B12794562) found in Centella asiatica and is recognized for its wide range of pharmacological activities, including potent anti-inflammatory and anticancer effects.[6][7]

Anti-inflammatory Mechanism of Action

Asiatic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7] It has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation.[6][8] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] Additionally, asiatic acid can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the Nrf2 antioxidant pathway, further contributing to its anti-inflammatory profile.[7][9][10]

Anticancer Mechanism of Action

In the context of cancer, asiatic acid has been shown to induce apoptosis and inhibit cell proliferation and migration in various cancer models.[11][12] Its mechanism involves the modulation of several signaling pathways, including the activation of p38 MAP kinase and the inhibition of the STAT3 pathway.[11][12] Activation of the p38 pathway can trigger the intrinsic apoptotic cascade, involving the activation of caspases 3, 8, and 9.[11] By suppressing the phosphorylation of STAT3, asiatic acid can inhibit tumor cell survival and migration.[12]

Signaling Pathways

The diagrams below illustrate the anti-inflammatory and anticancer signaling pathways modulated by Asiatic Acid.

AA_Anti_Inflammatory_Pathway cluster_pathways Asiatic Acid Targets cluster_downstream Downstream Effects AA Asiatic Acid PPARg PPAR-γ AA->PPARg Activates Nrf2 Nrf2 AA->Nrf2 Activates NFkB NF-κB Pathway AA->NFkB Inhibits PPARg->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) NFkB->Mediators Inflammation Reduced Inflammation Cytokines->Inflammation Mediators->Inflammation AA_Anticancer_Pathway cluster_stat3 STAT3 Pathway cluster_p38 p38 MAPK Pathway AA Asiatic Acid STAT3 STAT3 Phosphorylation AA->STAT3 Inhibits p38 p38 MAPK Phosphorylation AA->p38 Activates Migration Cell Migration & Proliferation STAT3->Migration Caspases Caspase 3/8/9 Activation p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Isoapetalic Acid: Unraveling Therapeutic Potential Amidst Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Issued: December 2025

Executive Summary

Isoapetalic acid, a natural compound found within the Calophyllum genus, presents a frontier for therapeutic exploration. However, a comprehensive review of existing scientific literature reveals a significant scarcity of specific data regarding its direct therapeutic targets, mechanism of action, and quantitative biological activity. This technical guide addresses this information gap by providing the available chemical and sourcing information for this compound and contextualizing its potential therapeutic relevance through the well-documented pharmacological activities of the Calophyllum genus. While direct experimental data on this compound is lacking, the broad bioactivity of related compounds within the same genus suggests that this compound may hold untapped potential as a lead compound for drug discovery. This document serves as a foundational resource for researchers, outlining the current state of knowledge and highlighting the critical need for further investigation into this compound.

Introduction to this compound

This compound is a naturally occurring organic acid.[1] Its chemical structure and properties are cataloged in public databases such as PubChem.[1]

Chemical Structure:

  • Molecular Formula: C₂₂H₂₈O₆[1]

  • IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1]

Natural Sources:

This compound has been identified in plants belonging to the Calophyllum genus.[1] This genus comprises a diverse group of tropical evergreen trees and is recognized as a rich source of various bioactive secondary metabolites.

The Therapeutic Landscape of the Calophyllum Genus: A Proxy for Potential

Given the limited direct research on this compound, an examination of the broader Calophyllum genus offers valuable insights into its potential therapeutic avenues. Species within this genus have a long history of use in traditional medicine for treating a variety of ailments, including infections, inflammation, and skin diseases. Modern phytochemical research has identified several classes of bioactive compounds in Calophyllum species, such as coumarins, xanthones, flavonoids, and triterpenes, which are responsible for their wide range of pharmacological activities.

The documented biological activities of compounds isolated from the Calophyllum genus are summarized below. This context suggests potential, yet unverified, areas of investigation for this compound.

Table 1: Overview of Reported Pharmacological Activities of the Calophyllum Genus

Pharmacological ActivityDescriptionReference
Anticancer Extracts and isolated compounds from Calophyllum species have demonstrated cytotoxic, anti-cancer, and antitumor-promoting activities against various cancer cell lines, with particular sensitivity noted in leukemic cells.
Anti-inflammatory Various species are used in traditional medicine to treat inflammation-related conditions like rheumatism.
Antimicrobial The genus is a source of compounds with reported antimicrobial properties.
Anti-HIV Notably, Calanolide A, a coumarin (B35378) from Calophyllum lanigerum, has undergone clinical development as an anti-HIV agent.
Cytoprotective Compounds from this genus have been reported to have cytoprotective properties.

Potential Therapeutic Targets: A Speculative Outlook

Without specific experimental data for this compound, any discussion of its therapeutic targets remains speculative. However, based on the activities of the Calophyllum genus, several broad areas for future research can be proposed:

  • Oncology: The pronounced anticancer activity of many Calophyllum compounds suggests that this compound could potentially target pathways involved in cell proliferation, apoptosis, or angiogenesis in cancer cells.

  • Inflammation and Immunology: The traditional use of Calophyllum species for inflammatory conditions indicates that this compound might interact with key inflammatory mediators, such as cytokines, chemokines, or enzymes like cyclooxygenases and lipoxygenases.

  • Infectious Diseases: The antimicrobial and antiviral activities observed in the genus suggest that this compound could be investigated for its potential to inhibit the growth of various pathogens.

Methodological Considerations for Future Research

To elucidate the therapeutic targets of this compound, a systematic experimental approach is required. The following methodologies, commonly employed in drug discovery, would be essential:

  • High-Throughput Screening (HTS): Screening this compound against a broad panel of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify initial hits.

  • Cell-Based Assays: Evaluating the effect of this compound on various cellular processes, such as cell viability, apoptosis, and inflammatory responses in relevant cell lines.

  • Mechanism of Action (MoA) Studies: Once a biological effect is confirmed, detailed MoA studies would be necessary to identify the specific molecular targets and signaling pathways modulated by this compound. This could involve techniques like Western blotting, qPCR, and proteomics.

  • In Vivo Models: Should in vitro studies yield promising results, testing the efficacy and safety of this compound in animal models of relevant diseases would be the next critical step.

Data Presentation and Visualization: A Note on Current Limitations

A core requirement of this technical guide was to present quantitative data in structured tables and to visualize signaling pathways and experimental workflows using Graphviz. However, due to the profound lack of specific experimental data for this compound in the current body of scientific literature, it is not possible to provide such tables or diagrams at this time.

The generation of meaningful quantitative data tables (e.g., IC50, Ki values) and the accurate depiction of signaling pathways are contingent upon the availability of primary research focused specifically on this compound. As this research becomes available, this technical guide can be updated accordingly.

Conclusion and Future Directions

This compound represents a knowledge gap in the otherwise rich pharmacological landscape of the Calophyllum genus. While its chemical structure is known and it has been isolated from natural sources, its therapeutic potential remains largely unexplored. The documented anticancer, anti-inflammatory, and antimicrobial activities of other compounds from the same genus provide a compelling rationale for prioritizing the investigation of this compound.

The immediate future of this compound research should focus on fundamental in vitro screening to identify its biological activities. Positive findings would then warrant more in-depth studies to elucidate its mechanism of action and identify its specific molecular targets. Such research is essential to unlock the potential of this compound as a novel therapeutic agent. This whitepaper, therefore, serves not as a definitive guide, but as a call to action for the scientific community to explore the therapeutic promise of this understudied natural product.

References

Isoapetalic Acid: A Literature Review of a Promising Natural Product from the Genus Calophyllum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a natural product isolated from species of the Calophyllum genus, presents a compelling case for further pharmacological investigation. While direct research on this compound is currently limited, the rich phytochemical and pharmacological profile of the Calophyllum genus provides a strong rationale for its potential bioactivity. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of the known biological activities, experimental protocols, and bioactive compounds from its source organisms, Calophyllum blancoi and Calophyllum membranaceum. This review aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products.

Introduction

This compound is a naturally occurring organic compound with the chemical formula C₂₂H₂₈O₆.[1] It has been identified in plant species belonging to the Calophyllum genus, specifically Calophyllum blancoi and Calophyllum membranaceum.[1] The Calophyllum genus is well-documented as a prolific source of bioactive secondary metabolites, including a diverse array of xanthones and coumarins.[2][3] These compounds have demonstrated a wide spectrum of pharmacological effects, such as anti-inflammatory, anticancer, antiviral, and antimicrobial activities, making the genus a focal point for natural product drug discovery.[2][4][5][6]

Despite the promising chemical lineage of this compound, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated studies on its specific biological activities and mechanisms of action. This guide, therefore, adopts a broader perspective by examining the known bioactivities of compounds isolated from C. blancoi and C. membranaceum, as well as general experimental protocols employed in the study of natural products from the Calophyllum genus. This approach aims to provide a predictive framework for the potential therapeutic applications of this compound and to offer a methodological roadmap for its future investigation.

Phytochemical Context: The Genus Calophyllum

The Calophyllum genus is a rich reservoir of structurally diverse and biologically active phytochemicals.[2] The primary classes of compounds isolated from this genus include:

  • Xanthones: These phenolic compounds are abundant in Calophyllum species and are known for their wide range of pharmacological properties.[2][3]

  • Coumarins: Another significant class of compounds found in this genus, coumarins from Calophyllum have shown notable antiviral, particularly anti-HIV, activity.[2]

  • Triterpenes, Steroids, and Glycosides: These classes of compounds also contribute to the overall bioactivity of extracts from Calophyllum species.[2]

Bioactive Compounds from Calophyllum blancoi

Calophyllum blancoi has been the subject of phytochemical investigations that have led to the isolation of several bioactive compounds. Notably, pyranoxanthones such as blancoxanthone, acetyl blancoxanthone, and 3-hydroxyblancoxanthone have been identified from the roots of this plant.[1][7] Blancoxanthone, in particular, has demonstrated significant anti-coronavirus activity.[1][7] Other isolated compounds have shown mild activity against human oral epidermoid carcinoma (KB) and human cervical epitheloid carcinoma (HeLa) tumor cell lines.[8]

Bioactive Compounds from Calophyllum membranaceum

Research on Calophyllum membranaceum has revealed a wealth of xanthones with potent anti-inflammatory properties.[9][10] Studies have identified numerous xanthones, including several enantiomeric pairs, from the stems of this plant.[9] A number of these compounds exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, with IC₅₀ values ranging from 7.8 to 36.0 μM.[9]

Potential Biological Activities and Experimental Protocols

Given the lack of direct experimental data for this compound, this section outlines potential biological activities based on the known pharmacology of the Calophyllum genus. Detailed experimental protocols, commonly used in the evaluation of natural products, are provided to guide future research.

Anti-inflammatory Activity

Rationale: The presence of numerous anti-inflammatory xanthones in C. membranaceum suggests that this compound may also possess anti-inflammatory properties.[9]

Experimental Protocols:

  • In Vitro Assays:

    • Nitric Oxide (NO) Production Assay in Macrophages:

      • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia) in appropriate media.

      • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

      • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).

      • Measurement: After a 24-hour incubation, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

      • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Cytokine Production Assays (ELISA):

      • Cell Culture and Treatment: Follow the same procedure as the NO production assay.

      • Supernatant Collection: Collect the cell culture supernatant after the incubation period.

      • ELISA: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercially available ELISA kits.[11]

    • Western Blot Analysis for Inflammatory Mediators:

      • Cell Lysis: Lyse the treated cells to extract total protein.

      • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

      • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

      • Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • In Vivo Models:

    • Carrageenan-Induced Paw Edema in Rodents:

      • Animal Model: Use mice or rats.

      • Compound Administration: Administer this compound orally or intraperitoneally at various doses.

      • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][13]

      • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

      • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in the inflammatory process. The following diagram illustrates a simplified representation of this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription of

Caption: Simplified NF-κB signaling pathway in response to LPS.

Anticancer Activity

Rationale: The demonstrated cytotoxicity of compounds from C. blancoi against cancer cell lines provides a basis for investigating the anticancer potential of this compound.[8]

Experimental Protocols:

  • In Vitro Assays:

    • Cell Viability/Cytotoxicity Assay (MTT or MTS):

      • Cell Seeding: Seed cancer cell lines (e.g., HeLa, KB, MCF-7, A549) in 96-well plates.

      • Treatment: After cell attachment, treat with a range of concentrations of this compound for 24, 48, or 72 hours.

      • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate.

      • Measurement: Measure the absorbance at the appropriate wavelength.

      • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

    • Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining):

      • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC₅₀ value.

      • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

      • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Cycle Analysis:

      • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ethanol.

      • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

      • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

The following diagram outlines a typical workflow for the initial in vitro screening of a compound for anticancer activity.

G Start Test Compound (this compound) Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Start->Cell_Culture MTT_Assay MTT/MTS Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If active Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay If active Conclusion Evaluate Anticancer Potential Apoptosis_Assay->Conclusion Cell_Cycle_Assay->Conclusion

Caption: Workflow for in vitro anticancer screening of a test compound.

Antimicrobial Activity

Rationale: The traditional use of Calophyllum species for treating infections and the known antimicrobial properties of many of their constituent compounds suggest that this compound may have antimicrobial effects.[5]

Experimental Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

    • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculation: Inoculate each well with the prepared microbial suspension.

    • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Disk Diffusion Assay:

    • Agar (B569324) Plate Preparation: Prepare agar plates and spread a standardized inoculum of the test microorganism on the surface.

    • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

    • Incubation: Incubate the plates under appropriate conditions.

    • Measurement: Measure the diameter of the zone of inhibition around each disk.

Quantitative Data Summary

As of the date of this review, there is no publicly available quantitative data (e.g., IC₅₀, MIC) specifically for this compound. The table below summarizes the reported quantitative data for other bioactive compounds isolated from Calophyllum membranaceum.

Compound ClassCompound Name(s)Biological ActivityCell Line/OrganismQuantitative Data (IC₅₀/MIC)Reference
XanthonesVarious enantiomers and derivativesAnti-inflammatoryBV-2 microglial cells7.8 - 36.0 μM[9]

Conclusion and Future Directions

This compound remains a largely unexplored natural product with significant therapeutic potential, inferred from the rich pharmacological profile of the Calophyllum genus. The well-established anti-inflammatory, anticancer, and antimicrobial activities of other compounds isolated from C. blancoi and C. membranaceum provide a compelling rationale for the systematic investigation of this compound.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from its natural sources.

  • In Vitro Bioactivity Screening: Comprehensive screening of this compound for anti-inflammatory, anticancer, and antimicrobial activities using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

This technical guide provides a foundational framework to stimulate and guide future research into the pharmacological properties and therapeutic potential of this compound. The exploration of this and other novel natural products is essential for the discovery of new lead compounds for drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoapetalic Acid from Calophyllum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Calophyllum is a rich source of bioactive secondary metabolites, particularly chromanone acids, which have demonstrated a wide range of pharmacological activities. Among these, isoapetalic acid, a pyranochromanone derivative, has garnered interest for its potential therapeutic applications. This document provides a comprehensive overview of the extraction and isolation of this compound from Calophyllum species, including detailed protocols and relevant biological data. While specific quantitative yields for this compound are not widely reported, this guide offers a generalized yet detailed approach based on established methods for isolating chromanone acids from Calophyllum.

Data Presentation: Chromanone Acids in Calophyllum Species

While precise quantitative data for this compound extraction yields are scarce in publicly available literature, the following table summarizes the known distribution of this compound and related chromanone acids in various Calophyllum species and their reported biological activities. This information is crucial for selecting appropriate plant material and for understanding the potential therapeutic value of the extracts.

CompoundCalophyllum SpeciesPlant PartReported Biological ActivityReference
This compoundC. blancoiSeedsCytotoxic against KB and Hela tumor cell lines[1]
C. incrassatumStem BarkCytotoxic against P-388 leukemia murine cells[2]
Apetalic acidC. incrassatumStem BarkInactive against P-388 cells[3]
Calophyllic acidC. wallichianumStem BarkNot specified[4][5]
Isocalophyllic acidC. wallichianumStem BarkNot specified
Calolongic acidC. peekeliiStem BarkAntiplasmodial (inactive against HeLa cells)
Caloteysmannic acidC. wallichianumStem BarkHighly cytotoxic to HeLa cells, moderately antiplasmodial

Experimental Protocols

The following protocols are generalized from methods used for the successful isolation of chromanone acids from various Calophyllum species. Researchers should optimize these protocols based on the specific plant material and available equipment.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material, such as seeds of Calophyllum blancoi or stem bark of Calophyllum incrassatum.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, shaded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction of Crude Extract

This protocol describes a maceration-based extraction method, which is widely used for obtaining chromanone acids.

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large container with a lid (e.g., a large glass jar or flask).

    • Add a suitable solvent, such as methanol (B129727) or ethanol, in a 1:5 to 1:10 (w/v) ratio (plant material to solvent).

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with the plant residue 2-3 times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Fractionation of the Crude Extract

Liquid-liquid partitioning is used to separate compounds based on their polarity.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity, starting with n-hexane.

    • Add an equal volume of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the n-hexane layer (upper layer). Repeat this step 2-3 times.

    • Combine the n-hexane fractions.

    • Next, partition the remaining aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297).

    • Add an equal volume of ethyl acetate, shake, and allow the layers to separate.

    • Collect the ethyl acetate layer. Repeat this step 2-3 times.

    • Combine the ethyl acetate fractions.

    • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator. The chromanone acids are typically found in the ethyl acetate fraction.

Isolation and Purification of this compound

Column chromatography is the primary method for isolating individual compounds from the fractionated extract.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with n-hexane.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

    • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL each).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates (silica gel 60 F254).

    • Use a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) solution followed by heating).

    • Combine the fractions that show similar TLC profiles and contain the compound of interest (this compound).

  • Final Purification (if necessary):

    • Further purification of the combined fractions can be achieved by preparative TLC or by using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

    • The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Workflow Plant Calophyllum Species (e.g., C. blancoi seeds) Grinding Drying and Grinding Plant->Grinding Maceration Maceration (Methanol or Ethanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Polar compounds Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction Non-polar compounds Evaporation2 Solvent Evaporation EtOAc_Fraction->Evaporation2 ColumnChrom Silica Gel Column Chromatography Evaporation2->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Purification Further Purification (Prep. TLC or Sephadex) TLC->Purification IsoapetalicAcid Pure this compound Purification->IsoapetalicAcid TLR4_Signaling_Pathway Proposed Inhibition of TLR4 Signaling by Calophyllum Chromanone Acids cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 Binds MD2 MD2 TLR4 TLR4 Chromanone Calophyllum Chromanone Acid Chromanone->TLR4_MD2 Inhibits Binding MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF MyD88-independent pathway IKK IKK MyD88->IKK IRF3 IRF3 TRIF->IRF3 NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Upregulates Type1_IFN Type I Interferons IRF3->Type1_IFN Upregulates

References

Application Note: Analytical Methods for the Quantification of Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoapetalic acid, a complex coumarin (B35378) with the chemical formula C22H28O6, is a natural product found in plants of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. The pharmacological activities of compounds from this genus necessitate the development of robust and reliable analytical methods for their quantification in various matrices, including plant extracts and biological samples. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for its superior sensitivity and selectivity[2][3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for quantifying trace amounts of this compound in complex matrices[2]. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision[2][3].

Experimental Protocol: LC-MS/MS

1.1.1 Sample Preparation (from Plant Material)

  • Accurately weigh 1.0 g of dried, powdered plant material.

  • Add 10 mL of methanol (B129727) to the sample in a conical tube.

  • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 twice more and combine the supernatants.

  • Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of 50:50 (v/v) acetonitrile/water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

1.1.2 Chromatographic and Mass Spectrometric Conditions The following table summarizes the instrumental parameters for the LC-MS/MS analysis.

ParameterSetting
LC System Standard UHPLC or HPLC system
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 389.2 [M+H]+[1]
Product Ions (Q3) m/z 329.2, m/z 287.1 (Quantifier and Qualifier)[1]
Collision Energy Optimized for the specific instrument (e.g., 20-40 V)[1]
Detection Mode Multiple Reaction Monitoring (MRM)
Method Validation Parameters (Hypothetical)

The following table presents typical validation results expected for an LC-MS/MS method of this nature.

ParameterResult
Linearity (R²) ≥0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Accuracy (% Recovery) 85-115%
Precision (% RSD) <15%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible method for quantification, although it is less sensitive than LC-MS/MS. It is suitable for analyzing samples with higher concentrations of this compound, such as in concentrated plant extracts or quality control of purified material.

Experimental Protocol: HPLC-UV

2.1.1 Sample Preparation Follow the same sample preparation protocol as described in section 1.1.1. Ensure the final concentration is appropriate for UV detection.

2.1.2 Chromatographic Conditions The table below details the instrumental parameters for HPLC-UV analysis.

ParameterSetting
HPLC System Standard HPLC or UHPLC system with UV/DAD Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A Water with 0.4% Phosphoric Acid[4]
Mobile Phase B Acetonitrile[4]
Gradient 30% B to 70% B over 10 minutes, then hold for 5 minutes.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 210 nm or wavelength of maximum absorbance determined by DAD scan.[4]
Method Validation Parameters (Hypothetical)

The following table presents typical validation results expected for an HPLC-UV method for a complex natural product.

ParameterResult
Linearity (R²) ≥0.998
Limit of Detection (LOD) 50 ng/mL
Limit of Quantification (LOQ) 150 ng/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) <5%

Visualized Workflows and Pathways

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Plant Material Collection (e.g., Calophyllum sp.) Grinding Drying and Grinding Start->Grinding Extraction Solvent Extraction (Methanol, Sonication) Grinding->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup Analysis LC-MS/MS or HPLC-UV Analysis Cleanup->Analysis Processing Chromatogram Integration Analysis->Processing Calibration Calibration Curve Generation Processing->Calibration Quantification Concentration Calculation Calibration->Quantification End Final Report Quantification->End

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many complex natural products are known to interact with key inflammatory or cell-stress pathways such as NF-κB or MAPK[5][6]. The diagram below illustrates a generalized MAPK signaling cascade, which serves as a potential target for investigation in pharmacological studies of this compound.

G cluster_mapk MAPK Cascade Isoapetalic_Acid This compound (Hypothetical) MAPKK MAPKK (e.g., MKK4/7) Isoapetalic_Acid->MAPKK Inhibition? Stimulus External Stimulus (e.g., Stress, Cytokine) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimulus->MAPKKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factor Transcription Factors (e.g., AP-1, ATF-2) MAPK->Transcription_Factor Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical inhibition of the MAPK signaling pathway.

References

Application Notes: In Vitro Cell-Based Assays for Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive literature searches for "isoapetalic acid" did not yield specific studies detailing its effects in in vitro cell-based assays. The information available is primarily limited to its chemical properties. Therefore, the following application notes and protocols are presented as a generalized framework. This document provides detailed methodologies for assessing the cytotoxic, anti-inflammatory, and apoptotic potential of a novel natural compound, using hypothetical data for "this compound" as a placeholder. Researchers can adapt these protocols to investigate the biological activities of this and other compounds of interest.

Cytotoxicity Assessment of this compound

This section outlines the protocol for determining the cytotoxic effects of a test compound on various cell lines.

Table 1: Cytotoxicity of this compound (Hypothetical Data)
Cell LineTypeIC₅₀ (µM) after 48h
MCF-7Human Breast Cancer75.2
A549Human Lung Cancer112.5
HEK293Human Embryonic Kidney (Normal)> 200

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-Inflammatory Activity of this compound

This protocol details the investigation of the anti-inflammatory properties of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of Nitric Oxide Production by this compound (Hypothetical Data)
Cell LineTreatmentNO Concentration (µM)% Inhibition
RAW 264.7Control2.5-
RAW 264.7LPS (1 µg/mL)45.80
RAW 264.7LPS + this compound (25 µM)28.138.6
RAW 264.7LPS + this compound (50 µM)15.366.6

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the NO concentration using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.

Apoptosis Induction by this compound

This section describes the methods to determine if a compound induces programmed cell death (apoptosis).

Table 3: Caspase-3/7 Activity Induced by this compound (Hypothetical Data)
Cell LineTreatmentCaspase-3/7 Activity (Fold Change)
MCF-7Control1.0
MCF-7This compound (75 µM)4.2
MCF-7Staurosporine (1 µM)8.5

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with the test compound as described in the cytotoxicity protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

Diagram 1: General Experimental Workflow for In Vitro Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Anti_Inflammatory_Assay Anti-Inflammatory Assay (Griess Assay) IC50_Determination->Anti_Inflammatory_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., for MAPK, NF-κB proteins) Apoptosis_Assay->Western_Blot

Caption: Workflow for in vitro evaluation of a novel compound.

Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_Pathway NF_kappaB_Pathway NF-κB Pathway MyD88->NF_kappaB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines iNOS_Expression iNOS Expression NF_kappaB_Pathway->iNOS_Expression Isoapetalic_Acid This compound Isoapetalic_Acid->MAPK_Pathway Isoapetalic_Acid->NF_kappaB_Pathway

Caption: Potential inhibition of inflammatory pathways by a test compound.

Diagram 3: Intrinsic Apoptosis Pathway

G Isoapetalic_Acid This compound Mitochondrial_Stress Mitochondrial Stress Isoapetalic_Acid->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_9 Caspase-9 Activation Apoptosome_Formation->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: A potential mechanism of apoptosis induction.

Application Notes and Protocols for Preclinical Evaluation of Isoapetalic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Overview and Rationale

Isoapetalic acid, a natural compound, presents a potential candidate for therapeutic development. To ascertain its pharmacological activity and safety profile, evaluation in relevant animal models is a critical step. These notes provide detailed protocols for investigating the efficacy of this compound in preclinical models of inflammation, cancer, and diabetes.

Quantitative Data from Structurally or Functionally Related Compounds

The following tables summarize quantitative data from studies on compounds with similar names or potential functional relevance. This data is presented to offer a comparative baseline for interpreting potential outcomes of this compound studies.

Table 1: Exemplary Anti-Inflammatory and Neuroprotective Effects of Iso-α-acids in an Alzheimer's Disease Mouse Model

ParameterAnimal ModelTreatment GroupDosageOutcomePercentage Change vs. Controlp-valueReference
Amyloid β Deposition5xFAD miceIso-α-acidsOral administrationReduction in cerebral cortex21% reduction< 0.05[1]
IL-1β Levels5xFAD miceIso-α-acidsOral administrationReduction in cerebral cortexSignificant reduction< 0.05[1]
Macrophage Inflammatory Protein-1α5xFAD miceIso-α-acidsOral administrationReduction in cerebral cortexSignificant reduction< 0.05[1]
Cognitive Function5xFAD miceIso-α-acidsOral administrationImprovement in novel object recognition testSignificant improvement< 0.05[1]
Anti-inflammatory MicrogliaNormal miceIso-α-acidsOral administrationIncrease in CD11b & CD206 double-positive cellsSignificant increase< 0.05[1]

Table 2: Exemplary Anti-Cancer Effects of Phenethyl Isothiocyanate (PEITC) in a Pancreatic Cancer Model

ParameterModelTreatment GroupConcentration/DosageOutcomeIC50Reference
Cell Growth InhibitionPancreatic cancer cells (in vitro)PEITCDose-dependentInhibition of proliferation~7 μmol/L
Tumor GrowthMIAPaca2 xenograft micePEITCOral administrationSuppression of tumor growthNot Applicable

Experimental Protocols

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Animals: Male Wistar rats or Swiss albino mice (180-220 g).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Inducing Agent: 1% w/v solution of carrageenan in sterile saline.

  • Positive Control: Indomethacin (10 mg/kg) or Aspirin (150 mg/kg).

  • Vehicle Control: The solvent used to dissolve this compound.

  • Equipment: Plethysmometer or digital calipers, syringes, animal cages.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into five groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 10 ml/kg distilled water).

    • Group II: Positive Control (e.g., Indomethacin 10 mg/kg).

    • Group III: this compound (Low Dose, e.g., 100 mg/kg).

    • Group IV: this compound (Medium Dose, e.g., 200 mg/kg).

    • Group V: this compound (High Dose, e.g., 400 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or diameter immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Anti-Cancer Activity: Xenograft Tumor Model

This protocol outlines the evaluation of this compound's anti-tumor efficacy in an in vivo xenograft model.

Objective: To determine the effect of this compound on the growth of human cancer cells in immunodeficient mice.

Materials:

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, MIAPaca2 for pancreatic cancer).

  • Test Compound: this compound, formulated for oral or intravenous administration.

  • Positive Control: A standard chemotherapeutic agent (e.g., Cisplatin).

  • Vehicle Control: The vehicle used for this compound.

  • Equipment: Calipers, sterile syringes, cell culture equipment, animal balance.

Procedure:

  • Cell Culture and Inoculation: Culture the selected cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel). Subcutaneously inoculate the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.

  • Treatment: Administer the vehicle, positive control, or this compound according to the planned dosing schedule (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each animal daily to monitor toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Analysis:

    • Compare the final tumor weights and volumes between the groups.

    • Analyze body weight changes as a measure of systemic toxicity.

    • Perform histopathological and immunohistochemical analysis on the tumor tissues to assess cell proliferation, apoptosis, and angiogenesis.

Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetic Model

This model is commonly used to induce a state of hyperglycemia that mimics type 1 diabetes.

Objective: To assess the potential of this compound to lower blood glucose levels and improve metabolic parameters in a diabetic animal model.

Materials:

  • Animals: Male Wistar rats or C57BL/6 mice.

  • Inducing Agent: Streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5).

  • Test Compound: this compound.

  • Positive Control: A standard anti-diabetic drug (e.g., Glibenclamide or Metformin).

  • Equipment: Glucometer, syringes, metabolic cages.

Procedure:

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg for rats, 150-200 mg/kg for mice). The dose may need to be optimized depending on the strain and species.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment: Divide the diabetic animals into treatment groups and begin daily administration of vehicle, positive control, or this compound. A non-diabetic control group should also be maintained.

  • Monitoring:

    • Measure fasting blood glucose levels and body weight weekly.

    • At the end of the study (e.g., after 4-8 weeks of treatment), perform an oral glucose tolerance test (OGTT).

    • Collect blood samples for analysis of insulin, HbA1c, and lipid profiles.

    • Collect organ tissues (pancreas, liver, kidney) for histopathological examination.

  • Data Analysis: Compare the changes in blood glucose, body weight, OGTT results, and other biochemical parameters between the groups.

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by a therapeutic compound and a general workflow for preclinical animal studies.

G General Preclinical Animal Study Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: In-Life Study cluster_2 Phase 3: Analysis A Literature Review & Hypothesis B Protocol Design & IACUC Approval A->B C Animal Acclimatization B->C D Randomization & Grouping C->D E Disease Induction (if applicable) D->E F Dosing (Test Compound/Controls) E->F G Monitoring (Health, Weight, etc.) F->G H Data Collection (e.g., Tumor Size, Blood Glucose) G->H I Endpoint & Sample Collection H->I J Biochemical & Histological Analysis I->J K Statistical Analysis J->K L Results Interpretation & Reporting K->L

Caption: General workflow for conducting preclinical animal model studies.

G Simplified Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Receptor Toll-like Receptor (TLR) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Compound This compound (Hypothetical Target) Compound->NFkB Compound->MAPK

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.

G Simplified Cancer Cell Proliferation Pathway GF Growth Factors GFR Growth Factor Receptors (e.g., EGFR) GF->GFR PI3K PI3K/Akt Pathway GFR->PI3K RAS RAS/MAPK Pathway GFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis RAS->Proliferation Compound This compound (Hypothetical Target) Compound->GFR Compound->PI3K Compound->Apoptosis

Caption: Potential anti-cancer mechanisms targeting proliferation and apoptosis.

References

Isoapetalic Acid: An Unexplored Candidate for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. While isoapetalic acid, a natural product found in plants of the Calophyllum genus, has been identified, a comprehensive review of current scientific literature reveals a significant gap in our understanding of its potential role as an anti-inflammatory agent. To date, no specific studies have been published detailing the anti-inflammatory activity, mechanism of action, or experimental protocols associated with this compound.

While direct evidence for this compound is lacking, the genus from which it is derived, Calophyllum, is a rich source of bioactive compounds with demonstrated anti-inflammatory properties.[1] Several species within this genus, including Calophyllum membranaceum where this compound has been reported, have been investigated for their traditional use in treating inflammatory conditions like arthritis and rheumatism.[1][2] This suggests that compounds within this genus, potentially including this compound, may warrant further investigation.

This document provides a summary of the anti-inflammatory activities of compounds isolated from the Calophyllum genus, offering a potential framework for investigating the currently uncharacterized this compound.

Anti-Inflammatory Activity of Compounds from Calophyllum Species

Research into various species of Calophyllum has identified several classes of compounds, such as xanthones and pyranochromones, that exhibit significant anti-inflammatory effects. The primary mechanism of action observed is the inhibition of key inflammatory mediators.

Table 1: Inhibitory Concentration (IC₅₀) of Calophyllum Compounds on Nitric Oxide (NO) Production

Compound/ExtractSource OrganismCell LineIC₅₀ (µM)
Pyranochromone 7Calophyllum membranaceumRAW 264.70.92[3][4]
Various XanthonesCalophyllum membranaceumBV-27.8 - 36.0
C. lowii hexane (B92381) extractCalophyllum lowiiRAW 264.7<40 µg/mL

Putative Signaling Pathways in Calophyllum Bioactivity

The anti-inflammatory effects of compounds isolated from Calophyllum species are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A commonly implicated pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of pro-inflammatory gene expression.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Mediators (NO, iNOS, COX-2) Nucleus->Inflammation Induces Transcription Calophyllum_Compound Calophyllum Compound Calophyllum_Compound->TLR4 Inhibits Calophyllum_Compound->IKK Inhibits

Caption: Putative mechanism of action for anti-inflammatory compounds from Calophyllum, involving the inhibition of the TLR4/NF-κB signaling pathway.

Experimental Protocols for Anti-Inflammatory Screening

For researchers interested in evaluating the anti-inflammatory potential of this compound, the following protocols, adapted from studies on other Calophyllum compounds, can serve as a starting point.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is a common primary screen for anti-inflammatory activity.

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control.

NO_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance Griess->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.

Protocol 2: Western Blot for Pro-Inflammatory Proteins

Objective: To investigate the effect of a test compound on the expression of key pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression.

Future Directions

The anti-inflammatory potential of the Calophyllum genus is evident from existing research. However, the specific contribution of this compound to this activity remains to be elucidated. Future studies should focus on isolating this compound and subjecting it to a battery of in vitro and in vivo anti-inflammatory assays. Mechanistic studies could then explore its effects on key signaling pathways, such as the NF-κB and MAPK pathways, to determine its potential as a novel anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for Cancer Research: A Focus on Isopimaric and Asiatic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isoapetalic Acid: Extensive literature searches did not yield any studies on the application of this compound in cancer research. Therefore, this document provides detailed application notes and protocols for two related and well-researched compounds, isopimaric acid and asiatic acid , which have demonstrated significant potential in this field.

Isopimaric Acid: Application Notes and Protocols

Application Notes

Isopimaric acid (IPA) is a resin acid that has emerged as a promising candidate in cancer research, particularly in the context of breast cancer.[1][2] As an ion channel regulator, IPA has been shown to inhibit cancer cell proliferation and metastasis by targeting mitochondrial oxidative phosphorylation and calcium (Ca2+) signaling pathways.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, making it a molecule of interest for the development of novel cancer therapies.[1]

Mechanism of Action:

Isopimaric acid's anti-cancer effects are primarily attributed to its ability to:

  • Disrupt Mitochondrial Function: IPA targets mitochondrial oxidative phosphorylation, a key metabolic pathway for cancer cell energy production.

  • Modulate Calcium Signaling: As an ion channel regulator, IPA influences Ca2+ signaling pathways, which are crucial for various cellular processes, including proliferation and apoptosis.

  • Inhibit Key Signaling Pathways: IPA has been observed to affect the EMT (Epithelial-Mesenchymal Transition) and Wnt signaling pathways.

  • Induce Cell Cycle Arrest and Apoptosis: By altering the above pathways, IPA leads to a halt in the cancer cell cycle and triggers programmed cell death.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for isopimaric acid in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer6.81
MCF-7Estrogen Receptor-Positive Breast Cancer6.81
4T1Murine Breast CancerNot specified

Derivatives of isopimaric acid have also shown potent inhibitory activity against a range of cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
Isopimaric acid acyl- 2-chloropyridine-5-sulfonamide (5d)HelaCervical Cancer< 5-FU
MDA-MB-231Breast Cancer< 5-FU
PC-3Prostate Cancer< 5-FU
HepG-2Liver Cancer< 5-FU
Isopimaric acid acyl- 3-bromo-2-chloropyridine-5-sulfonamide (5e)HelaCervical Cancer< 5-FU
MDA-MB-231Breast Cancer< 5-FU
PC-3Prostate Cancer< 5-FU
HepG-2Liver Cancer< 5-FU

Signaling Pathway Diagram

isopimaric_acid_pathway IPA Isopimaric Acid Mito Mitochondrial Oxidative Phosphorylation IPA->Mito targets Ca Ca2+ Signaling IPA->Ca targets EMT EMT Pathway Mito->EMT affects Wnt Wnt Signaling Pathway Ca->Wnt affects Proliferation Cell Proliferation & Metastasis EMT->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest EMT->Apoptosis Wnt->Proliferation Wnt->Apoptosis

Isopimaric Acid's Proposed Mechanism of Action.
Experimental Protocols

This protocol is for determining the cytotoxic effects of isopimaric acid on cancer cells.

mtt_assay_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24 hours seed->incubate1 treat 3. Treat with varying concentrations of IPA incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 add_dmso 7. Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso measure 8. Measure absorbance at 570 nm add_dmso->measure calculate 9. Calculate cell viability and IC50 measure->calculate

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of isopimaric acid (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol outlines the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of isopimaric acid.

xenograft_workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Tumor Monitoring & Analysis inject 1. Inject cancer cells subcutaneously into nude mice monitor_tumor 2. Monitor for tumor formation inject->monitor_tumor group 3. Randomize mice into control and treatment groups monitor_tumor->group administer 4. Administer IPA or vehicle daily group->administer measure_tumor 5. Measure tumor volume and body weight regularly administer->measure_tumor euthanize 6. Euthanize mice at study endpoint measure_tumor->euthanize excise 7. Excise and weigh tumors euthanize->excise analyze 8. Perform histological and molecular analysis excise->analyze

Workflow for In Vivo Xenograft Model Studies.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., 4T1) and resuspend them in a sterile saline or PBS solution.

  • Implantation: Subcutaneously inject approximately 1 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize mice into control and treatment groups. Administer isopimaric acid (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Analysis: Perform further analysis on the tumor tissue, such as immunohistochemistry for proliferation and apoptosis markers.

Asiatic Acid: Application Notes and Protocols

Application Notes

Asiatic acid (AA), a pentacyclic triterpenoid (B12794562) derived from Centella asiatica, has demonstrated a wide range of anti-cancer properties across various tumor types, including breast, colon, lung, and liver cancer. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, invasion, and metastasis.

Mechanism of Action:

Asiatic acid exerts its anti-tumor effects through several mechanisms:

  • Inhibition of Proliferation: AA induces cell cycle arrest by upregulating tumor suppressor proteins like p53 and p21 and inhibiting pro-proliferative pathways such as PI3K/Akt/mTOR.

  • Induction of Apoptosis: It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, involving the regulation of Bcl-2 family proteins and activation of caspases.

  • Suppression of Invasion and Metastasis: AA inhibits the epithelial-mesenchymal transition (EMT) by modulating pathways like Wnt/β-catenin and TGF-β, and downregulating matrix metalloproteinases (MMPs).

  • Regulation of Autophagy: It can modulate autophagy, a cellular degradation process that can either promote or inhibit cancer cell survival, depending on the context.

  • Enhancement of Chemosensitivity: Asiatic acid can sensitize cancer cells to conventional chemotherapy drugs.

Quantitative Data Summary

The following table presents the IC50 values of asiatic acid in different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
SW480Colon CarcinomaVaries with time
HCT116Colon CarcinomaVaries with time
A549Non-small Cell Lung Cancer~40-80 (effective range)
MDA-MB-231Triple-Negative Breast Cancer~50 (effective dose)

Signaling Pathway Diagram

asiatic_acid_pathway cluster_prolif Proliferation & Cell Cycle cluster_meta Invasion & Metastasis cluster_apop Apoptosis AA Asiatic Acid PI3K PI3K/Akt/mTOR AA->PI3K p53 p53/p21 AA->p53 Wnt_beta Wnt/β-catenin AA->Wnt_beta TGF_beta TGF-β AA->TGF_beta Mito_apop Mitochondrial Pathway AA->Mito_apop Cell_Cycle_Arrest Cell Cycle Arrest PI3K->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Inhibit_Metastasis Inhibition of Metastasis Wnt_beta->Inhibit_Metastasis TGF_beta->Inhibit_Metastasis Caspases Caspase Activation Mito_apop->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key Signaling Pathways Modulated by Asiatic Acid.
Experimental Protocols

This protocol is for analyzing the effect of asiatic acid on protein expression in key signaling pathways.

western_blot_workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis treat_cells 1. Treat cells with Asiatic Acid lyse_cells 2. Lyse cells and extract proteins treat_cells->lyse_cells quantify 3. Quantify protein concentration lyse_cells->quantify sds_page 4. Separate proteins by SDS-PAGE quantify->sds_page transfer 5. Transfer proteins to a PVDF membrane sds_page->transfer block 6. Block the membrane transfer->block primary_ab 7. Incubate with primary antibody block->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 9. Detect signal using ECL secondary_ab->detect analyze_blot 10. Analyze band intensity detect->analyze_blot

Workflow for Western Blot Analysis.

Protocol:

  • Protein Extraction: Treat cancer cells with asiatic acid, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, E-cadherin, N-cadherin, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is for quantifying apoptosis induced by asiatic acid using flow cytometry.

apoptosis_assay_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed cells in 6-well plates treat_aa 2. Treat with Asiatic Acid for 24h seed_cells->treat_aa harvest 3. Harvest and wash cells treat_aa->harvest resuspend 4. Resuspend in binding buffer harvest->resuspend stain 5. Stain with Annexin V-FITC and PI resuspend->stain incubate_dark 6. Incubate in the dark stain->incubate_dark analyze 7. Analyze by flow cytometry incubate_dark->analyze quantify_pop 8. Quantify live, apoptotic, and necrotic cell populations analyze->quantify_pop

Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of asiatic acid for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Application Notes and Protocols for Isoapetalic Acid Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a pyranochromanone derivative isolated from plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum. While research on the specific biological activities of this compound is limited, related compounds from this genus have demonstrated a range of promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Derivatives of this compound have shown mild activity against human oral epidermoid carcinoma (KB) and human cervical epithelioid carcinoma (HeLa) tumor cell lines.

These application notes provide a comprehensive framework for the initial biological activity screening of this compound. The following protocols are established methodologies for assessing the cytotoxic, anti-inflammatory, and antioxidant potential of novel compounds. While specific quantitative data for this compound is not yet widely available in published literature, the tables below are presented as templates for data organization and comparison.

Anticancer Activity Screening

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compound against various cancer cell lines.

Data Presentation: Cytotoxicity of this compound

The following table is a template for presenting hypothetical cytotoxicity data. Actual values would be determined experimentally.

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
HeLaCervical CancerData not availableCalculated
KBOral Epidermoid CarcinomaData not availableCalculated
MCF-7Breast CancerData not availableCalculated
A549Lung CancerData not availableCalculated
HEK293 (Normal)Embryonic KidneyData not availableN/A

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, KB, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Visualization: Anticancer Screening Workflow

anticancer_workflow start Start: this compound Sample cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay dissolution Formazan Dissolution (DMSO) mtt_assay->dissolution readout Absorbance Reading (570 nm) dissolution->readout analysis Data Analysis (IC50 & SI Calculation) readout->analysis end End: Cytotoxicity Profile analysis->end

Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Mediators

The following table is a template for presenting hypothetical anti-inflammatory data.

AssayBiomarkerIC50 (µM)
Griess AssayNitric Oxide (NO)Data not available
ELISAProstaglandin E2 (PGE2)Data not available
ELISATumor Necrosis Factor-α (TNF-α)Data not available
ELISAInterleukin-6 (IL-6)Data not available
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the percentage of NO inhibition and calculate the IC50 value.

Visualization: Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates iNOS iNOS Gene Expression NFkB->iNOS Translocates to Nucleus NO Nitric Oxide (NO) iNOS->NO Produces Isoapetalic_Acid This compound Isoapetalic_Acid->IKK Inhibits?

Simplified LPS-induced NO production pathway.

Antioxidant Activity Screening

The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals.

Data Presentation: Antioxidant Capacity

The following table is a template for presenting hypothetical antioxidant data.

AssayMeasurementIC50 (µg/mL)Trolox Equivalents (µM TE/mg)
DPPHRadical ScavengingData not availableCalculated
ABTSRadical ScavengingData not availableCalculated
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol and perform serial dilutions.

    • Prepare a stock solution of the positive control (e.g., ascorbic acid) and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol with DPPH).

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Visualization: Antioxidant Assay Workflow

antioxidant_workflow start Start: this compound Sample preparation Prepare Sample Dilutions & DPPH Solution start->preparation mixing Mix Sample and DPPH in 96-well Plate preparation->mixing incubation 30 min Incubation (Dark, Room Temp) mixing->incubation readout Measure Absorbance (517 nm) incubation->readout analysis Calculate % Scavenging & IC50 Value readout->analysis end End: Antioxidant Capacity analysis->end

Workflow for DPPH Antioxidant Assay.

Disclaimer

The protocols and data presentation formats provided in these application notes are for guidance and illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The lack of specific published data for this compound necessitates that all screening be conducted with appropriate controls and rigorous data analysis.

Troubleshooting & Optimization

Technical Support Center: Isoapetalic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isoapetalic acid extraction from its natural sources, primarily species of the Calophyllum genus.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound?

A1: this compound is a natural compound that has been isolated from plants of the Calophyllum genus. Specifically, it has been reported in Calophyllum blancoi and Calophyllum membranaceum. The seeds of Calophyllum blancoi are a known source for its isolation.

Q2: What type of solvent is most effective for extracting this compound?

A2: The choice of solvent is critical for extraction efficiency. For the extraction of compounds from Calophyllum species, polar solvents have been shown to be effective. Acetone (B3395972) has been successfully used to extract this compound from the seeds of Calophyllum blancoi[1]. Methanol (B129727) and ethanol (B145695) have also demonstrated high extraction yields for other compounds from Calophyllum inophyllum leaves[2]. An 80% methanol in water solution was found to be optimal for extracting phenolic compounds from C. inophyllum leaves[2].

Q3: How does temperature affect the extraction yield?

A3: Temperature can significantly impact the extraction yield. For the extraction of phenolic compounds from Calophyllum inophyllum leaves, a temperature of 30°C was found to be optimal, with higher temperatures leading to a decrease in yield[2]. It is generally advisable to avoid excessively high temperatures, which can cause thermal degradation of the target compounds[3].

Q4: What is a suitable duration for the extraction process?

A4: The extraction duration should be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compounds. For the percolation method used with Calophyllum inophyllum leaves, an extraction time of 48 hours was employed. The optimal time can vary depending on the specific extraction method and particle size of the plant material.

Q5: What are the key steps following initial extraction?

A5: After the initial solvent extraction, the crude extract is typically a complex mixture of various compounds. To isolate this compound, further purification steps are necessary. Chromatographic fractionation is a common and effective method for this purpose. Following an acetone extraction of Calophyllum blancoi seeds, this compound was successfully isolated using this technique.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound.- Experiment with different polar solvents such as acetone, methanol, or ethanol. - Try aqueous mixtures of polar solvents (e.g., 80% methanol in water) to modulate polarity.
Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material and extract the compound.- Increase the extraction time. For maceration or percolation, consider extending the duration to 48 hours or longer.
Inadequate Grinding of Plant Material: If the plant material is not finely ground, the surface area for solvent interaction is limited.- Ensure the plant material is ground to a fine powder to maximize surface area.
Suboptimal Temperature: The extraction temperature may be too high, causing degradation, or too low, resulting in poor solubility.- Optimize the extraction temperature. For some compounds in Calophyllum, 30°C has been shown to be effective.
Formation of Emulsion During Liquid-Liquid Extraction Presence of Surfactant-like Molecules: The plant extract may contain compounds that act as surfactants, leading to the formation of an emulsion between two immiscible liquid phases.- Gently swirl the separatory funnel instead of vigorous shaking. - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer and break the emulsion. - Add a small amount of a different organic solvent to alter the solubility characteristics of the emulsifying agent.
Co-extraction of a Large Number of Impurities Non-selective Solvent: The chosen solvent may be dissolving a wide range of compounds in addition to this compound.- Perform a preliminary extraction with a non-polar solvent like n-hexane to remove non-polar compounds before extracting with a polar solvent. - Employ multi-step chromatographic purification after the initial extraction to separate the target compound from impurities.
Thermal Degradation of this compound High Temperature During Extraction or Solvent Evaporation: Many natural products are sensitive to heat.- Utilize extraction methods that operate at or near room temperature, such as maceration or percolation. - If a higher temperature method like Soxhlet extraction is used, be mindful of the potential for degradation. - When removing the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.

Data on Extraction Yields from Calophyllum Species

The following tables summarize quantitative data from studies on the extraction of compounds from Calophyllum species. While not specific to this compound, this data provides valuable insights into the factors influencing extraction efficiency.

Table 1: Effect of Solvent Type on Extraction Yield and Total Phenolic Content (TPC) from C. inophyllum Leaves

SolventExtraction Yield (%)TPC (mg GAE/g of residue)
Methanol2.58-
Ethanol2.44-
Acetone2.27-
80% Methanol2.14289.12
50% Methanol--
100% Methanol--
Data adapted from a study on the percolation extraction of C. inophyllum leaves for 48 hours at 30°C.

Table 2: Effect of Temperature on Extraction Yield and Total Phenolic Content (TPC) from C. inophyllum Leaves using 80% Methanol

Temperature (°C)Extraction Yield (%)TPC (mg GAE/g of residue)
302.14289.12
45--
60--
Data adapted from a study on the percolation extraction of C. inophyllum leaves for 48 hours.

Experimental Protocols

Protocol 1: General Extraction of this compound from Calophyllum blancoi Seeds

This protocol is based on the successful isolation of this compound as reported in the literature.

  • Preparation of Plant Material:

    • Obtain seeds of Calophyllum blancoi.

    • Dry the seeds to remove moisture.

    • Grind the dried seeds into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered seeds in acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • Allow the mixture to stand for a period of 24-48 hours with occasional agitation.

    • Filter the mixture to separate the solid residue from the acetone extract.

    • Repeat the extraction process with the residue to maximize the yield.

    • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude acetone extract.

  • Chromatographic Fractionation:

    • Subject the crude acetone extract to column chromatography. A silica (B1680970) gel stationary phase is commonly used for the separation of such compounds.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures of increasing polarity).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Calophyllum blancoi seeds grind Grind to fine powder start->grind macerate Macerate with Acetone grind->macerate filter Filter macerate->filter concentrate Concentrate under vacuum filter->concentrate chromatography Column Chromatography concentrate->chromatography fractions Collect & Monitor Fractions (TLC) chromatography->fractions isolate Isolate Pure this compound fractions->isolate

Caption: Workflow for the extraction and isolation of this compound.

Hypothetical Signaling Pathway Influenced by a Bioactive Compound

Given the lack of specific data on this compound's mechanism of action, this diagram illustrates a generic anti-inflammatory signaling pathway that is often modulated by natural products.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK receptor->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IkB IκB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->IkB releases NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation LPS Inflammatory Stimulus (e.g., LPS) LPS->receptor IsoapetalicAcid This compound IsoapetalicAcid->IKK Inhibits

Caption: A potential mechanism of anti-inflammatory action.

References

Technical Support Center: Isophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude isophthalic acid and how do they affect the final product?

A1: The most common impurities in crude isophthalic acid, typically produced via m-xylene (B151644) oxidation, include m-toluic acid, 3-carboxybenzaldehyde (3CBA), and terephthalic acid.[1][2] Other color-forming impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls can also be present, leading to a yellow discoloration of the product.[3] These impurities can negatively impact the properties of downstream products like polyester (B1180765) resins, affecting their color, thermal stability, and polymerization performance.[2][4]

Q2: What is the role of the catalyst system in isophthalic acid synthesis and what are the common challenges associated with it?

A2: In the widely used process of oxidizing m-xylene, a catalyst system, often comprising cobalt, manganese, and bromine compounds, is employed. This system facilitates the oxidation of the methyl groups on m-xylene to carboxylic acid groups. A significant challenge with bromine-containing catalysts is the potential for equipment corrosion and the emission of environmentally harmful methyl bromide. Catalyst deactivation, though a general concern in catalytic processes, can occur due to poisoning by impurities in the feedstock or undesirable side reactions, leading to reduced efficiency and yield.

Q3: Why is temperature control critical during the synthesis of isophthalic acid?

A3: Temperature is a critical parameter that influences both the reaction rate and the purity of the final product. Higher temperatures increase the rate of oxidation, but they can also lead to undesirable side reactions such as decarboxylation and over-oxidation, resulting in lower yields and the formation of impurities. Conversely, lower temperatures may result in higher purity but at the cost of a slower reaction rate. The optimal temperature range for the oxidation of m-toluic acid to isophthalic acid is typically between 360°F and 500°F (182°C to 260°C).

Q4: What are the main challenges related to the purification of isophthalic acid?

A4: The primary challenges in purifying isophthalic acid are its low solubility in many solvents and the removal of structurally similar impurities. The low solubility makes handling and crystallization difficult, often requiring high temperatures and specific solvents like N-methyl pyrrolidone. Purification methods often involve hydrogenation to convert colored impurities to colorless forms, followed by crystallization. Achieving high purity and excellent whiteness often requires multiple purification steps.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of Isophthalic Acid - Incomplete oxidation of m-xylene or intermediate m-toluic acid. - Over-oxidation or decarboxylation of the product at high temperatures. - Catalyst deactivation.- Optimize reaction time and temperature. Consider a post-oxidation step to ensure complete conversion of intermediates. - Maintain the reaction temperature within the optimal range (e.g., 420-440°F for non-catalytic oxidation of m-toluic acid). - Check for catalyst poisons in the feedstock and consider catalyst regeneration or replacement.
Yellow Discoloration of Final Product - Presence of colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls. - Incomplete removal of 3-carboxybenzaldehyde (3CBA).- Implement a hydrogenation purification step to convert colored impurities to colorless compounds. - Optimize the purification process, including solvent choice and crystallization conditions, to effectively remove these impurities. Increasing temperature and pressure during hydrogenation can decrease the color value.
Poor Solubility and Handling Issues - Isophthalic acid has inherently low solubility in the reaction medium, leading to thick slurries at high concentrations.- Control the conversion rate in batch processes to avoid high concentrations of isophthalic acid (e.g., around 40-60% conversion). - Use appropriate solvents for purification and handling, such as N-methyl pyrrolidone, at elevated temperatures.
Inconsistent Batch-to-Batch Results - Fluctuations in raw material quality (e.g., m-xylene purity). - Variations in reaction conditions such as temperature, pressure, and catalyst concentration.- Ensure consistent quality of starting materials through proper analysis. - Implement strict process control to maintain consistent reaction parameters for each batch.
High Levels of 3-Carboxybenzaldehyde (3CBA) Impurity - Incomplete oxidation of one of the methyl groups of m-xylene.- Introduce a post-oxidation step at a temperature slightly lower than the main oxidation reaction to reduce the 3CBA concentration to the desired level (e.g., 100 to 800 ppm).

Experimental Protocols

Protocol 1: Synthesis of Isophthalic Acid via Non-Catalytic Oxidation of m-Toluic Acid

This protocol is based on the non-catalytic oxidation process described in the literature.

Materials:

  • m-Toluic acid

  • Oxygen-nitrogen gas mixture (e.g., 4:1 ratio)

  • Xylene (for extraction)

  • Acetone (B3395972) (for washing)

Equipment:

  • Glass reactor with a gas inlet

  • Heating mantle

  • Condenser

  • Filtration apparatus (e.g., heated stainless steel funnel)

  • Distillation apparatus

Procedure:

  • Charge the glass reactor with a known amount of distilled m-toluic acid (e.g., 1224 grams, 9 mols).

  • Heat the reactor to the desired reaction temperature (e.g., 440 ±10°F).

  • Introduce the oxygen-nitrogen gas mixture at the bottom of the reactor, bubbling it through the molten acid at a controlled rate (e.g., 0.3 cu. ft. per hour) for a specified duration (e.g., 24 hours).

  • After the reaction period, stop the gas flow and cool the reactor.

  • Filter the reaction mixture while hot (e.g., 250-300°F) to separate the solid isophthalic acid from the unreacted m-toluic acid.

  • Wash the filter cake with a solvent like xylene to remove adsorbed m-toluic acid. This can be done by refluxing the filter cake with the solvent (e.g., 500 cc of xylene for 20 minutes).

  • Filter the xylene extract and remove the xylene by distillation to recover any residual product.

  • Wash the equipment with acetone to recover any remaining isophthalic and toluic acid, followed by distillation of the acetone.

  • Dry the purified isophthalic acid and determine the yield and purity (e.g., by acid number titration).

Protocol 2: Purification of Crude Isophthalic Acid by Crystallization

This protocol outlines a general procedure for purifying crude isophthalic acid using a selective crystallization solvent.

Materials:

  • Crude isophthalic acid filter cake

  • Selective crystallization solvent (e.g., N-methyl pyrrolidone - NMP)

  • Washing solvent (e.g., clean NMP or IPA-saturated NMP)

  • Water

Equipment:

  • Vessel for dissolving the filter cake

  • Crystallizer

  • Filtration apparatus

  • Washing apparatus

Procedure:

  • Dissolve the crude isophthalic acid filter cake in the selective crystallization solvent (NMP) at an elevated temperature (e.g., 50 to 200°C) to form a solution.

  • Transfer the solution to a crystallizer and induce crystallization by reducing the temperature (e.g., to between 5 and 100°C) and/or pressure.

  • Separate the crystallized purified isophthalic acid from the mother liquor by filtration.

  • Wash the purified isophthalic acid cake with a clean or IPA-saturated solvent to displace the mother liquor and remove color bodies.

  • Re-dissolve or soak the washed IPA cake in water at an elevated temperature to remove final traces of the crystallization solvent and obtain the desired particle size and shape.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage m_xylene m-Xylene oxidation Liquid Phase Oxidation (Co/Mn/Br Catalyst) m_xylene->oxidation crude_ipa_slurry Crude IPA Slurry oxidation->crude_ipa_slurry filtration Filtration crude_ipa_slurry->filtration crude_ipa_cake Crude IPA Cake filtration->crude_ipa_cake hydrogenation Hydrogenation (e.g., Pd Catalyst) crude_ipa_cake->hydrogenation crystallization Crystallization hydrogenation->crystallization purified_ipa Purified Isophthalic Acid crystallization->purified_ipa

Caption: General workflow for the synthesis and purification of isophthalic acid.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield yellow_product Yellow Product? low_yield->yellow_product No check_temp Optimize Temperature & Reaction Time low_yield->check_temp Yes implement_hydro Implement/Optimize Hydrogenation Step yellow_product->implement_hydro Yes end Problem Resolved yellow_product->end No check_catalyst Check Catalyst Activity check_temp->check_catalyst check_catalyst->yellow_product optimize_cryst Optimize Crystallization implement_hydro->optimize_cryst optimize_cryst->end

Caption: A simplified troubleshooting flowchart for common isophthalic acid synthesis issues.

References

isoapetalic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoapetalic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a natural product with the chemical formula C₂₂H₂₈O₆.[1] Its chemical structure reveals that it belongs to the coumarin (B35378) class of compounds.[1] Understanding its classification as a coumarin is crucial for predicting its stability and handling requirements.

Q2: What are the general recommendations for storing this compound?

A2: As a coumarin-based compound and a natural product extract, this compound should be stored with care to prevent degradation. General best practices include:

  • Temperature: Store in a cool environment, ideally between 2°C and 8°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended, especially if it is in a solvent.[2]

  • Light: Protect from light by using amber-colored vials or storing in a dark place. Light can cause photochemical reactions that degrade the compound.

  • Oxygen: Minimize exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Moisture: Keep in a dry environment to prevent hydrolysis and microbial growth. A relative humidity of 30-50% is recommended.[3]

Q3: In what form should I store this compound?

A3: For long-term stability, it is best to store this compound as a dry, lyophilized powder. If you need to store it in solution, use a dry, aprotic solvent and keep it frozen at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis and microbial contamination.

Q4: What factors can affect the stability of this compound in my experiments?

A4: Based on studies of similar coumarin compounds, the following factors can significantly impact the stability of this compound:

  • pH: Coumarins are generally more stable in acidic to neutral conditions. Stability tends to decrease as the pH becomes more alkaline, which can lead to oxidative degradation.[4][5]

  • Presence of Oxygen: Oxygen can cause irreversible oxidative degradation of coumarins, especially under alkaline conditions.[5]

  • Exposure to Light: Like many complex organic molecules, coumarins can be light-sensitive and may degrade upon exposure to UV or even ambient light.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Degradation of this compound due to improper storage or handling.1. Review your storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. If in solution, prepare fresh stock solutions for your experiments. 3. Consider aliquoting your stock solution to minimize freeze-thaw cycles.
Change in color or appearance of the sample. Oxidation or degradation of the compound.1. Discard the sample as it may be compromised. 2. When preparing new solutions, use deoxygenated solvents if possible. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Confirm the appropriate solvent for your desired concentration. 2. If using aqueous buffers, check the pH and consider adjusting it to a more neutral or slightly acidic range if your experiment allows. 3. Sonication may help in dissolving the compound, but be mindful of potential heating.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.1. Analyze a freshly prepared sample as a reference. 2. Review the pH of your mobile phase and sample diluent, as alkaline conditions can accelerate degradation on the column. 3. Ensure your sample is protected from light during analysis.

Data on Factors Affecting Stability (Based on Coumarin Class)

Condition Effect on Stability Recommendations
pH Degradation rates of coumarins increase with increasing pH (more alkaline).[4][5]Maintain solutions at a neutral or slightly acidic pH whenever possible.
Light Exposure to light can lead to photodegradation.Store solid samples and solutions in amber vials or in the dark.
Temperature Higher temperatures accelerate degradation.[3]Store at low temperatures (refrigerated or frozen).
Oxygen Oxygen can cause irreversible oxidative degradation, especially at higher pH.[5]Use deoxygenated solvents for solution preparation and consider storing under an inert gas.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Buffered Solution

This protocol outlines a general method to evaluate the stability of this compound under specific pH and temperature conditions using HPLC-UV.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC system with a UV detector

  • Temperature-controlled incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer to achieve the final experimental concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

  • Incubation:

    • Divide the working solution into several amber HPLC vials.

    • Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately analyze the sample by HPLC-UV.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient or isocratic method that provides good separation of the parent this compound peak from any potential degradation products.

    • Monitor the peak area of the this compound at its λmax.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

Visualizations

StabilityFactors pH pH Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation pH->Oxidation Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss Oxidation->Loss Photodegradation->Loss

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh check_solution Check Solution Stability (pH, Solvent) proper_storage->check_solution aliquot Aliquot to Avoid Freeze-Thaw prepare_fresh->aliquot aliquot->check_solution unstable_solution Unstable Solution check_solution->unstable_solution No stable_solution Stable Solution check_solution->stable_solution Yes optimize_conditions Optimize pH and Solvent System unstable_solution->optimize_conditions run_control Run Control Experiment with Fresh Sample stable_solution->run_control optimize_conditions->run_control end Consistent Results run_control->end

Caption: Troubleshooting workflow for inconsistent results.

References

overcoming low solubility of isoapetalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoapetalic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common challenges, particularly those related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring compound found in plants of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. Its chemical formula is C22H28O6[1]. It has been identified as a potent anti-HIV agent and has also shown cytotoxic activities against certain cancer cell lines and antibacterial properties[2][3].

Q2: What are the known solvents for this compound?

A2: Based on available data, this compound is soluble in a range of organic solvents. A summary of suitable solvents is provided in the table below.

Q3: Is this compound soluble in water?

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or acetone. For cell-based assays, it is common to prepare a high-concentration stock in DMSO and then dilute it with the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Troubleshooting Guide: Overcoming Low Solubility

This guide provides solutions to common problems encountered during the handling and use of this compound due to its low solubility.

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution of a stock solution in an aqueous buffer or cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution.- Decrease the final concentration: If the experimental design allows, lower the final concentration of this compound. - Increase the co-solvent concentration: If permissible for the experiment, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be sure to include a vehicle control in your experiment. - Use a solubilizing agent: Consider the use of cyclodextrins or other pharmaceutically acceptable solubilizing agents. - pH adjustment: As a carboxylic acid, the solubility of this compound may increase at a higher pH. However, the stability and activity of the compound at different pH values should be verified.
Difficulty in dissolving this compound powder. The chosen solvent is not appropriate, or the dissolution process is slow.- Select a suitable solvent: Refer to the solvent compatibility table below. - Gentle heating and sonication: To aid dissolution, gently warm the solution and use an ultrasonic bath. Always check the thermal stability of this compound before heating.
Inconsistent experimental results. Inconsistent solubility or precipitation of the compound during the experiment.- Ensure complete dissolution: Before use, visually inspect the stock solution to ensure there are no undissolved particles. Centrifuge the stock solution and use the supernatant if necessary. - Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid potential precipitation over time.

Data Presentation: Solvent Compatibility

The following table summarizes the known solvents for this compound.

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
AcetoneSoluble
EthanolLikely SolubleInferred from extraction methods
MethanolLikely SolubleInferred from extraction methods

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles. If particles are present, centrifuge the tube at high speed for 5-10 minutes and carefully transfer the supernatant to a new sterile tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System

Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO for the experiment (typically ≤ 0.5%).

  • Calculate the volume of the stock solution needed.

  • Add the required volume of the aqueous buffer or cell culture medium to a sterile tube.

  • While gently vortexing the tube, add the calculated volume of the this compound stock solution dropwise to the aqueous solution. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for the best results.

Visualizations

Since the precise molecular target of this compound in the HIV life cycle is not specified in the provided search results, a general diagram of the HIV life cycle is presented below, indicating the stages where different classes of antiretroviral drugs act. This compound is shown as a potential inhibitor, reflecting its known anti-HIV activity.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitors Antiretroviral Drug Classes HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding NewHIV New HIV Virion Budding->NewHIV FusionI Fusion Inhibitors FusionI->Binding Inhibits RTI Reverse Transcriptase Inhibitors RTI->RT Inhibits II Integrase Inhibitors II->Integration Inhibits PI Protease Inhibitors PI->Budding Inhibits IAA This compound (Potential Anti-HIV Agent) IAA->RT Potential Target IAA->Integration Potential Target IAA->Budding Potential Target

Caption: Potential inhibition points of this compound in the HIV life cycle.

Caption: Workflow for solubilizing this compound for experimental use.

References

Technical Support Center: Isophthalic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of isophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of isophthalic acid?

A1: The ideal solvent for recrystallization is one in which isophthalic acid has high solubility at elevated temperatures and low solubility at lower temperatures. For isophthalic acid, suitable organic solvents include ethanol, acetone, and dimethylformamide (DMF).[1] Water can also be used, but isophthalic acid is only sparingly soluble in cold water (0.14 g/100 mL at 20°C), while its solubility increases significantly in boiling water.[1] The choice of solvent can significantly impact the efficiency and effectiveness of the crystallization process.

Q2: What are the common impurities found in crude isophthalic acid?

A2: Common impurities in commercially produced isophthalic acid can include unreacted starting materials, by-products of oxidation, and isomers. Specific impurities that can affect purity and color include 3-carboxybenzaldehyde (3-CBA), m-toluic acid, dicarboxylic fluorenones, and tricarboxylic biphenyls.[2][3] The presence of these impurities can lead to issues such as discoloration (yellowing) of the crystals.[2]

Q3: How does the cooling rate affect the size of the isophthalic acid crystals?

A3: The rate of cooling has a significant impact on crystal size. Slow cooling generally leads to the formation of larger, more well-defined crystals as it allows for a lower nucleation rate and a prolonged period for crystal growth. Conversely, rapid cooling tends to produce a large number of small crystals due to a high nucleation rate and limited time for growth.

Troubleshooting Guides

Issue 1: No Crystals Are Forming After Cooling

If no crystals form after the solution has cooled, it is likely that the solution is not supersaturated.

Possible Causes:

  • Too much solvent was used.

  • The solution has not been cooled to a low enough temperature.

  • The compound is highly soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth to begin.

    • Seeding: Add a small, pure crystal of isophthalic acid to the solution. This "seed" crystal will act as a template for other crystals to form upon.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of isophthalic acid, and then allow it to cool again.

  • Further Cooling: If room temperature cooling is insufficient, try placing the flask in an ice bath to further decrease the solubility of the isophthalic acid.

  • Solvent Re-evaluation: If crystals still do not form, the solvent may be inappropriate. The solvent should be removed (e.g., by rotary evaporation) and another crystallization attempted with a different solvent system.

start No Crystals Forming check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization: - Scratching - Seeding check_supersaturation->induce_crystallization Yes reduce_volume Reduce Solvent Volume check_supersaturation->reduce_volume No success Crystals Formed induce_crystallization->success further_cooling Cool to a Lower Temperature reduce_volume->further_cooling further_cooling->induce_crystallization reevaluate_solvent Re-evaluate Solvent Choice further_cooling->reevaluate_solvent Still no crystals reevaluate_solvent->success

Caption: Troubleshooting workflow for when no crystals are forming.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly from a very high temperature.

Possible Causes:

  • The solution is highly supersaturated.

  • The cooling process is too rapid.

  • The presence of impurities is depressing the melting point of the mixture.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to reduce the saturation level. Then, allow the solution to cool much more slowly to encourage gradual crystal formation.

  • Solvent Selection: Consider using a solvent with a lower boiling point.

  • Purification Pre-step: If significant impurities are suspected, a preliminary purification step, such as treatment with activated charcoal, may be necessary to remove impurities that can interfere with crystallization.

Issue 3: Crystallization Occurs Too Rapidly, Yielding Small or Impure Crystals

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

Possible Causes:

  • The solution is too concentrated.

  • The temperature difference between the hot, dissolved state and the cold, crystallizing state is too large, and cooling is too fast.

Solutions:

  • Dilute the Solution: Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.

  • Control the Cooling Rate: Ensure a slow and gradual cooling process. This can be achieved by allowing the flask to cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling rate.

cluster_fast Rapid Cooling cluster_slow Slow Cooling start Control of Crystal Size cooling_rate Cooling Rate start->cooling_rate nucleation_rate Nucleation Rate cooling_rate->nucleation_rate Affects growth_rate Growth Rate cooling_rate->growth_rate Affects crystal_size Resulting Crystal Size nucleation_rate->crystal_size Determines growth_rate->crystal_size Determines fast_nucleation High Nucleation Rate short_growth Short Growth Time small_crystals Small Crystals slow_nucleation Low Nucleation Rate long_growth Long Growth Time large_crystals Large Crystals

Caption: Relationship between cooling rate and crystal size.

Issue 4: Crystals are Discolored (e.g., Yellow)

The presence of colored impurities can result in discolored crystals. For isophthalic acid, a yellow tint is a common issue.

Possible Causes:

  • Presence of colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of the desired product.

  • Hot Filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization of the isophthalic acid.

Data Presentation

Table 1: Solubility of Isophthalic Acid in Various Solvents

SolventCategoryQuantitative Value ( g/100g solvent)Temperature (°C)
MethanolSoluble--
EthanolSoluble--
AcetoneSoluble--
Glacial Acetic AcidSoluble--
Dimethylformamide (DMF)Soluble--
Water (Cold)Slightly Soluble0.0125
Water (Boiling)Slightly Soluble-100

Data sourced from BenchChem. Note: "-" indicates that while the solvent is categorized as suitable, specific quantitative values were not provided in the source.

Experimental Protocols

Protocol 1: Recrystallization of Isophthalic Acid

This protocol outlines a general procedure for the recrystallization of isophthalic acid from a single solvent.

Materials:

  • Crude isophthalic acid

  • Selected recrystallization solvent (e.g., water, ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Boiling chips or stir bar

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude isophthalic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the isophthalic acid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely before determining the yield and purity.

cluster_solvent_selection Solvent Selection Decision Tree start Start: Select a Potential Solvent solubility_test_rt Test Solubility at Room Temperature start->solubility_test_rt dissolves_rt Dissolves Completely? solubility_test_rt->dissolves_rt too_soluble Too Soluble. Choose another solvent. dissolves_rt->too_soluble Yes solubility_test_hot Heat to Boiling dissolves_rt->solubility_test_hot No dissolves_hot Dissolves Completely? solubility_test_hot->dissolves_hot not_soluble_enough Not Soluble Enough. Choose another solvent. dissolves_hot->not_soluble_enough No cool_solution Cool to Room Temperature and then in Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes no_crystals Induce Crystallization. If still no crystals, re-evaluate. crystals_form->no_crystals No

References

Technical Support Center: Optimizing HPLC Separation of Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical starting point for the reversed-phase HPLC separation of this compound involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The acidic modifier helps to ensure consistent ionization of the analyte, leading to better peak shape.[1]

Q2: What is the optimal UV detection wavelength for this compound?

The optimal UV detection wavelength for this compound should be determined by examining its UV spectrum to find the wavelength of maximum absorbance (λmax). For similar compounds, a wavelength of around 210 nm is often used for detecting carboxyl groups.[2] However, for enhanced sensitivity, determining the specific λmax for this compound is recommended.

Q3: How can I improve the resolution between this compound and other components in my sample?

Improving resolution in HPLC can be achieved by several strategies:

  • Optimize the mobile phase composition: Adjusting the ratio of the organic solvent to the aqueous phase can significantly impact selectivity.[3][4] Experimenting with different organic solvents (e.g., acetonitrile vs. methanol) can also alter selectivity.[1]

  • Adjust the mobile phase pH: For acidic compounds like this compound, the pH of the mobile phase is a critical parameter.[5] Operating at a pH that is at least one unit away from the pKa of the analyte can ensure it is in a single ionic form, leading to sharper peaks and better separation.[1]

  • Change the stationary phase: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) can provide the necessary change in selectivity.[6]

  • Modify the gradient profile: Adjusting the gradient slope and duration can help to better separate closely eluting peaks.[3][4]

  • Lower the flow rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[2][7]

Q4: What causes peak tailing for this compound and how can I fix it?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica-based stationary phase.[8][9][10] Here’s how to address it:

  • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) can suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanol (B1196071) groups on the column packing and resulting in a more symmetrical peak.[2][9]

  • Use an end-capped column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the active silanol groups, minimizing these secondary interactions.[2][8]

  • Add a competing base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.

  • Check for column contamination: Contaminants from previous injections can accumulate at the column inlet, causing peak shape issues.[2] Regularly flushing and regenerating the column is recommended.[2]

  • Reduce sample overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or the sample concentration.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the organic solvent percentage and consider trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).[1][3]
Mobile phase pH is not optimal.Adjust the mobile phase pH to be at least one pH unit away from the pKa of this compound.[1]
Column is not providing sufficient selectivity.Try a column with a different stationary phase chemistry.[6]
Flow rate is too high.Decrease the flow rate to improve separation efficiency, though this will increase run time.[2]
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to suppress ionization of the carboxylic acid.[2][9] Use a modern, end-capped column.[2][8]
Column overload.Reduce the injection volume or dilute the sample.[2]
Column contamination.Flush the column with a strong solvent.[1]
Retention Time Shifts (Gradual) Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[1]
Column temperature fluctuations.Use a column oven to maintain a constant and stable temperature.[1][2]
Column aging or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
Retention Time Shifts (Sudden) Air bubbles in the pump or detector.Degas the mobile phase and purge the HPLC pump.[1]
Leak in the system.Check all fittings and connections for any signs of leaks.[11]
Change in mobile phase composition.Ensure the correct mobile phase bottles are being used and that the solvent lines are in the correct reservoirs.
High Backpressure Column frit blockage.Filter all samples and mobile phases before use.[11] Backflush the column (if permissible by the manufacturer).
Buffer precipitation.Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. Flush the system with water to dissolve any precipitated salts.[1]
System blockage.Systematically check for blockages in the tubing, injector, or guard column.

Experimental Protocols

General HPLC Method for this compound

This protocol provides a starting point for developing a robust HPLC method for the separation of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%)

    • Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 90% over 20-30 minutes)

    • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column

    • Return to the initial conditions and allow the column to re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at the determined λmax of this compound (e.g., start with 210 nm)

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase - Composition - pH - Degassing start->check_mobile_phase check_column Inspect Column - Age/Contamination - Correct Type start->check_column check_system Verify System Parameters - Flow Rate - Temperature - Pressure start->check_system optimize_method Optimize Method - Adjust Gradient - Change Solvent Ratio check_mobile_phase->optimize_method check_column->optimize_method check_system->optimize_method solution Problem Resolved optimize_method->solution Successful further_action Consult Senior Scientist or Manufacturer optimize_method->further_action Unsuccessful

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Peak_Tailing_Causes peak_tailing Peak Tailing Observed chemical_causes Chemical Interactions peak_tailing->chemical_causes physical_issues Physical/System Issues peak_tailing->physical_issues sub_chemical1 Secondary Silanol Interactions chemical_causes->sub_chemical1 sub_chemical2 Mobile Phase pH near pKa chemical_causes->sub_chemical2 sub_physical1 Column Overload physical_issues->sub_physical1 sub_physical2 Column Void/Contamination physical_issues->sub_physical2 sub_physical3 Extra-column Volume physical_issues->sub_physical3

Caption: Common causes of peak tailing in HPLC analysis.

References

Technical Support Center: Isoapetalic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with isoapetalic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a compound like this compound?

A forced degradation study is an essential component of drug development that involves subjecting a drug substance, such as this compound, to stress conditions more severe than accelerated stability testing.[1] The purpose is to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods.

Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

Standard stress conditions for forced degradation studies include:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) to induce hydrolytic degradation.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) to promote hydrolysis.

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.

  • Thermal Stress: Heating the sample at elevated temperatures.

  • Photolytic Stress: Exposing the sample to light, typically a combination of UV and visible light.[1]

Q3: What are the potential degradation pathways for this compound based on its structure?

This compound contains several functional groups susceptible to degradation:

  • Lactone Ring: The cyclic ester (lactone) is prone to hydrolysis under both acidic and basic conditions, which would open the ring to form a hydroxy acid.[2]

  • Chromene Moiety: The chromene structure can be susceptible to oxidation.

  • Chromophores: The presence of aromatic rings and conjugated systems makes the molecule a candidate for photodegradation upon exposure to light.

Q4: How much degradation should I aim for in a forced degradation study?

The generally accepted range for degradation is between 5-20%. Excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-time stability, while insufficient degradation may not produce an adequate amount of degradation products for detection and analysis.

Troubleshooting Guides

Problem 1: No degradation is observed under any stress condition.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Solution:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Extend the duration of exposure to the stress condition.

    • Increase the temperature for thermal and hydrolytic studies.

    • Ensure the light source for photostability testing has an appropriate wavelength and intensity.

    • For compounds insoluble in water, consider using a co-solvent like methanol (B129727) or acetonitrile (B52724) for hydrolysis studies.

Problem 2: Unexpected peaks are observed in my chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: These peaks likely represent degradation products, impurities in the starting material, or artifacts from the sample matrix.

  • Solution:

    • Analyze a control sample: Run a chromatogram of your this compound standard without any stress conditions to check for pre-existing impurities.

    • Analyze a blank sample: Inject a sample containing only the solvent and any reagents used in the stress condition (e.g., neutralized acid) to identify any artifacts.

    • Peak tracking: Compare the chromatograms from the different stress conditions. Peaks that appear or increase in size under specific conditions are likely degradation products.

    • Mass analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to help identify their molecular weights and propose potential structures.

Problem 3: The total peak area in my chromatogram decreases significantly (poor mass balance).

  • Possible Cause:

    • Degradation products may not be eluting from the column.

    • Degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • The compound may have precipitated out of solution.

    • The compound may have degraded into volatile products.

  • Solution:

    • Modify chromatographic method: Change the mobile phase composition or gradient to ensure all degradation products are eluted.

    • Use a universal detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector.

    • Check for precipitation: Visually inspect your samples for any solid material. If precipitation is suspected, try a different solvent system.

    • Headspace analysis: If volatile degradants are suspected, consider using gas chromatography (GC) with headspace analysis.

Quantitative Data Summary

As specific degradation data for this compound is not publicly available, the following table provides a hypothetical summary of results from a forced degradation study to illustrate how data can be presented.

Stress ConditionReagent ConcentrationTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl248015.22
Base Hydrolysis0.1 M NaOH46018.51
Oxidation3% H₂O₂24258.93
ThermalN/A481005.51
PhotolyticICH Q1B242512.12

Experimental Protocols

Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 100°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

    • Use the unstressed this compound solution as a reference.

    • Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxi Oxidation (3% H₂O₂, RT) prep->oxi thermal Thermal Stress (Solid, 100°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples oxi->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc data Identify Degradants & Quantify Degradation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products isoapetalic This compound C₂₂H₂₈O₆ Contains Lactone, Chromene, and Carboxylic Acid groups hydrolysis_prod Hydrolysis Product Ring-opened hydroxy acid isoapetalic->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Product e.g., Epoxide on chromene double bond isoapetalic->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Product e.g., Isomer or cleavage product isoapetalic->photo_prod Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow rect_node rect_node start Unexpected HPLC Results? q1 New Peaks Observed? start->q1 q2 Poor Mass Balance? q1->q2 No rect_node1 1. Analyze Control/Blank 2. Use MS to identify m/z 3. Track peaks across conditions q1->rect_node1 Yes rect_node2 1. Modify HPLC method 2. Use universal detector (MS/CAD) 3. Check for precipitation q2->rect_node2 Yes rect_node_end Consult further documentation q2->rect_node_end No

References

preventing batch-to-batch variability of isoapetalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoapetalic acid. Our goal is to help you address and control batch-to-batch variability in your experiments and production processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in this compound synthesis can stem from several factors:

  • Raw Material Quality: The purity and consistency of starting materials are crucial. Impurities in precursors can lead to side reactions and variable product quality.[1]

  • Process Parameter Control: Minor deviations in reaction temperature, pH, reaction time, and the rate of reagent addition can significantly affect reaction kinetics, yield, and impurity profiles.[1]

  • Moisture Content: The presence of water can potentially lead to hydrolysis of intermediates or the final product, reducing yield and purity.[1]

  • Solvent Purity and Recovery: The type and purity of solvents used during synthesis and purification can impact the final product. Inconsistent solvent recovery and reuse can introduce variability.[2]

Q2: What are the most common types of impurities observed in this compound production?

A2: While specific impurities for this compound are not extensively documented in the provided search results, common impurities in the synthesis of similar organic acids include:

  • Unreacted starting materials.

  • Intermediates from the synthesis process.

  • Byproducts from side reactions.

  • Residual solvents from purification.[2]

  • Degradation products formed during the reaction or storage.

Q3: How can I improve the consistency of my this compound purification process?

A3: To enhance the consistency of purification:

  • Standardize the Protocol: Ensure that the purification protocol, including solvent volumes, extraction times, and temperature, is strictly followed for every batch.

  • Solvent Quality: Use high-purity solvents for all purification steps.[2] If solvents are recycled, ensure a consistent level of purity.

  • Controlled Crystallization: If crystallization is used for purification, control the cooling rate, agitation, and solvent composition to ensure consistent crystal size and purity.

  • Drying Conditions: Standardize the drying temperature and duration to achieve a consistent level of residual solvent in the final product.

Troubleshooting Guides

Issue 1: Inconsistent Yield of this compound Between Batches

Potential Cause Troubleshooting Step
Inconsistent Raw Material Quality Qualify vendors and test incoming raw materials for purity and key specifications.
Poor Temperature Control Calibrate thermometers and ensure consistent heating and cooling profiles for each reaction.
Variations in Reaction Time Use a timer and strictly adhere to the specified reaction times for each step.
Inefficient Mixing Ensure consistent agitation speed and impeller positioning in the reaction vessel.

Issue 2: High Levels of Impurities in the Final Product

Potential Cause Troubleshooting Step
Side Reactions Monitor the reaction temperature and reagent addition rates closely to minimize side product formation.[1]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion.
Inefficient Purification Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). Consider a multi-step purification process.[2][3]
Product Degradation Investigate the stability of this compound under the reaction and purification conditions. Consider performing these steps under an inert atmosphere if oxidation is a concern.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound and quantify impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at an appropriate wavelength determined by the UV spectrum of this compound.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample and integrate the peak areas. Calculate the percentage purity based on the relative area of the main peak.

Protocol 2: Identification of Impurities by Mass Spectrometry (MS)

  • Objective: To identify the chemical structure of impurities.

  • Methodology:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurements.

    • Procedure: Couple the HPLC method described in Protocol 1 to the mass spectrometer. The accurate mass measurements of the impurity peaks can be used to propose elemental compositions and identify the structures.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Purity Analysis

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Typical Retention Time 12.5 min

Table 2: Typical Impurity Profile of this compound

ImpurityTypical LevelPotential Source
Starting Material A < 0.1%Incomplete reaction
Intermediate B < 0.15%Incomplete reaction
Byproduct C < 0.2%Side reaction
Unknown Impurity 1 < 0.05%To be identified
Unknown Impurity 2 < 0.05%To be identified

Visualizations

cluster_synthesis Synthesis cluster_purification Purification Starting Material A Starting Material A Reaction Reaction Starting Material A->Reaction Starting Material B Starting Material B Starting Material B->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Step Purification Step Crude this compound->Purification Step Pure this compound Pure this compound Purification Step->Pure this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

Batch Variability Detected Batch Variability Detected Analyze Raw Materials Analyze Raw Materials Batch Variability Detected->Analyze Raw Materials Review Process Parameters Review Process Parameters Batch Variability Detected->Review Process Parameters Evaluate Purification Evaluate Purification Batch Variability Detected->Evaluate Purification Identify Root Cause Identify Root Cause Analyze Raw Materials->Identify Root Cause Review Process Parameters->Identify Root Cause Evaluate Purification->Identify Root Cause Implement Corrective Action Implement Corrective Action Identify Root Cause->Implement Corrective Action

Caption: A troubleshooting workflow for addressing batch-to-batch variability.

Critical Process Parameters Critical Process Parameters Temperature Temperature Critical Process Parameters->Temperature pH pH Critical Process Parameters->pH Reaction Time Reaction Time Critical Process Parameters->Reaction Time Purity Purity Temperature->Purity Yield Yield Temperature->Yield Impurity Profile Impurity Profile Temperature->Impurity Profile pH->Purity pH->Yield pH->Impurity Profile Reaction Time->Purity Reaction Time->Yield Reaction Time->Impurity Profile Final Product Quality Final Product Quality Purity->Final Product Quality Yield->Final Product Quality Impurity Profile->Final Product Quality

Caption: The relationship between process parameters and product quality attributes.

References

isoapetalic acid experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a pyranochromanone derivative, a class of naturally occurring organic compounds. It is primarily isolated from plants of the Calophyllum genus, such as the seeds of Calophyllum blancoi and Calophyllum membranaceum.[1]

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. While specific anti-inflammatory studies on this compound are limited, related compounds from Calophyllum species have shown anti-inflammatory properties.

Troubleshooting Guides

Extraction and Purification Artifacts

Artifacts during the extraction and purification of this compound can arise from the sample matrix, choice of solvents, and chromatographic conditions.

Problem: Low yield of this compound during extraction.

Possible Cause Suggested Solution
Incomplete cell lysisEnsure plant material is finely ground before extraction.
Inappropriate solventAcetone (B3395972) has been successfully used for the extraction of this compound from Calophyllum blancoi seeds. Consider solvent polarity; this compound is a relatively non-polar molecule.
Insufficient extraction timeOptimize extraction time to ensure complete percolation of the solvent through the plant material.

Problem: Co-elution of impurities during chromatography.

Possible Cause Suggested Solution
Similar polarity of compoundsEmploy multi-step chromatographic purification. Consider using different stationary phases (e.g., normal phase and reversed-phase) or different solvent systems to achieve better separation.
Column overloadReduce the amount of crude extract loaded onto the column.

Experimental Protocol: Extraction and Isolation of this compound from Calophyllum blancoi Seeds

  • Grinding: Grind dried seeds of Calophyllum blancoi into a fine powder.

  • Extraction: Macerate the powdered seeds with acetone at room temperature. The duration of maceration should be optimized for maximum yield.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain the crude acetone extract.

  • Chromatographic Fractionation: Subject the crude extract to column chromatography. A typical approach involves using a silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Further Purification: Fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC).

Workflow for Extraction and Purification:

Extraction_Purification Start Dried Calophyllum blancoi Seeds Grinding Grinding Start->Grinding Extraction Acetone Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Acetone Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Containing this compound Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1. General workflow for the extraction and purification of this compound.
Analytical Artifacts (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this compound. Artifacts can manifest as poor peak shape, retention time shifts, and ghost peaks.

Problem: Peak tailing in HPLC chromatogram.

Possible Cause Suggested Solution
Secondary interactions with silica supportUse a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Column overloadReduce the injection volume or the concentration of the sample.
Low mobile phase pHFor acidic compounds like this compound, a mobile phase with a pH below the pKa will ensure it is in its protonated form, which can improve peak shape.

Problem: Inconsistent retention times.

Possible Cause Suggested Solution
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing and degassing.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Column degradationUse a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocol: HPLC Analysis of this compound

  • Column: A reversed-phase C18 column is suitable for the analysis of this compound.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: 25-30 °C.

Stability and Degradation Artifacts

Problem: Degradation of this compound in solution.

Possible Cause Suggested Solution
Unfavorable pHFor many acidic compounds, maximum stability is often found at a slightly acidic to neutral pH (around pH 4-7).[2] It is recommended to perform a pH stability study for this compound in your experimental buffer.
High temperatureStore stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Light exposureProtect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage.

Logical Relationship for Stability Considerations:

Stability Compound This compound Solution pH pH Compound->pH Temperature Temperature Compound->Temperature Light Light Exposure Compound->Light Degradation Degradation pH->Degradation Temperature->Degradation Light->Degradation

Figure 2. Factors influencing the stability of this compound in solution.
Biological Assay Artifacts

Problem: High background or false positives in cytotoxicity assays (e.g., MTT assay).

Possible Cause Suggested Solution
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. A solvent control should always be included.
Compound precipitationVisually inspect the wells for any precipitation of this compound at the tested concentrations. If precipitation occurs, consider using a different solvent or reducing the concentration.
Interference with assay reagentsSome compounds can directly react with the MTT reagent. Include a cell-free control with the compound and MTT to check for any direct reduction.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Problem: Inaccurate results in anti-inflammatory assays (e.g., Nitric Oxide (NO) inhibition assay).

Possible Cause Suggested Solution
Cytotoxicity of the compoundAt higher concentrations, a decrease in NO production may be due to cell death rather than direct inhibition of NO synthesis. Perform a concurrent cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are non-toxic.
Interference with Griess reagentInclude a control with the compound and the Griess reagent in cell-free medium to check for any direct interaction.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specific period.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not well-elucidated, related compounds have been shown to affect pathways involved in inflammation and cell survival. For example, some natural products can modulate the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammation and apoptosis. When designing experiments, it is advisable to investigate the effect of this compound on these key pathways.

Hypothesized Signaling Pathway Modulation:

Signaling_Pathway Compound This compound NFkB NF-κB Pathway Compound->NFkB MAPK MAPK Pathway Compound->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Figure 3. Potential signaling pathways modulated by this compound.

References

Technical Support Center: Scaling Up Isoapetalic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of isoapetalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound on a larger scale?

A1: The most common methods for scaling up the purification of this compound, a complex carboxylic acid, include liquid-liquid extraction, crystallization, and chromatography. Often, a combination of these techniques is employed to achieve high purity. For instance, an initial crude extraction can be followed by crystallization, with a final polishing step using preparative chromatography.

Q2: What are the initial steps to consider before scaling up our purification protocol?

A2: Before scaling up, it is crucial to have a robust and well-understood laboratory-scale procedure. Key factors to consider include the stability of this compound under various conditions, the identification of key impurities, and the selection of appropriate and scalable purification techniques. A thorough understanding of the compound's solubility in different solvents is also essential.

Q3: How can we improve the yield during the scale-up process?

A3: Optimizing each step of the purification process is key to improving yield. This includes selecting the most effective solvent systems for extraction and crystallization, minimizing transfer losses, and optimizing chromatographic conditions to reduce product loss while still achieving the desired purity. Process efficiency and robustness are critical factors in successful scale-up.[1]

Q4: What are the common challenges encountered when scaling up the purification of natural products like this compound?

A4: Common challenges include the low concentration of the target compound in the source material, the presence of closely related impurities that are difficult to separate, and the potential for degradation of the compound during processing.[2] As the scale increases, ensuring process efficiency and consistency becomes more critical.[1][3]

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
This compound does not crystallize - The solution is not sufficiently saturated (too much solvent).- The solution is too pure (nucleation is inhibited).- The incorrect solvent is being used.- Concentrate the solution by evaporating some of the solvent.- Introduce a seed crystal of this compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Try a different solvent or a solvent/anti-solvent system.
The product "oils out" instead of crystallizing - The boiling point of the solvent is too high, causing the solute to melt.- The cooling process is too rapid.- High levels of impurities are present.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the this compound is more soluble to keep it from precipitating at a higher temperature.
Crystals are very fine or form a powder - The solution was cooled too quickly.- Allow for slower cooling to promote the growth of larger crystals. Consider insulating the flask to slow down the cooling rate.
Low recovery of this compound after crystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Select a solvent in which the this compound has lower solubility at cold temperatures.- Reduce the amount of solvent used to the minimum required to dissolve the compound when hot.
Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from impurities - Inappropriate stationary phase or mobile phase.- Column overloading.- Screen different stationary phases (e.g., reversed-phase, normal-phase, or mixed-mode).- Optimize the mobile phase composition, including pH and ionic strength. Mixed-mode chromatography can be particularly effective for separating organic acids.- Reduce the amount of sample loaded onto the column.
Peak tailing of this compound - Secondary interactions between the analyte and the stationary phase.- Presence of active sites on the silica (B1680970) backbone.- Adjust the pH of the mobile phase to ensure the carboxylic acid is fully protonated or deprotonated.- Add a competitive agent, such as a small amount of trifluoroacetic acid (TFA), to the mobile phase.
High backpressure in the chromatography system - Clogged frit or column.- Particulate matter in the sample.- Filter the sample before loading it onto the column.- Use a guard column to protect the main column.- If the column is clogged, try back-flushing it with a strong solvent.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of a carboxylic acid like this compound from an aqueous solution.

  • pH Adjustment : Adjust the pH of the aqueous solution containing this compound to be at least two pH units below its pKa to ensure it is in its neutral, protonated form.

  • Solvent Selection : Choose an appropriate water-immiscible organic solvent. Common choices for extracting carboxylic acids include ethyl acetate, dichloromethane, and diethyl ether.

  • Extraction :

    • Combine the aqueous solution and the organic solvent in a separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the organic layer.

  • Repeat : Perform the extraction on the aqueous layer at least two more times with fresh organic solvent to maximize recovery.

  • Combine and Dry : Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Concentration : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

General Protocol for Recrystallization

This protocol provides a general method for the purification of solid this compound.

  • Solvent Selection : Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing organic acids include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethanol/water.

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring until all the solid dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional) : If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization :

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow start Crude this compound Extract extraction Liquid-Liquid Extraction start->extraction concentration1 Solvent Removal extraction->concentration1 crystallization Crystallization concentration1->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying chromatography Preparative Chromatography (Optional Polishing Step) drying->chromatography If further purity is needed final_product Pure this compound drying->final_product If purity is sufficient concentration2 Solvent Removal chromatography->concentration2 concentration2->final_product troubleshooting_crystallization start Crystallization Attempted q1 Did crystals form? start->q1 no_crystals No Crystals q1->no_crystals No oiling_out Product 'Oiled Out' q1->oiling_out Oiled Out crystals_ok Crystals Formed q1->crystals_ok Yes action1 Add seed crystal or scratch flask no_crystals->action1 action2 Concentrate solution no_crystals->action2 action3 Change solvent no_crystals->action3 action4 Cool solution slower oiling_out->action4 action5 Add more of the 'good' solvent oiling_out->action5 q2 Purity acceptable? crystals_ok->q2 recrystallize Recrystallize or use chromatography q2->recrystallize No end_ok Purification Successful q2->end_ok Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Isoapetalic Acid and Apetalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid and apetalic acid are natural products isolated from plants of the Calophyllum genus.[1] Specifically, this compound and its derivatives have been identified in Calophyllum blancoi. While direct experimental data on their individual biological activities is scarce, the Calophyllum genus is a well-documented source of a diverse array of bioactive compounds with significant anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] This guide synthesizes the available information to provide a comparative perspective on the potential biological activities of isoapetalic and apetalic acids, supported by data from related compounds found in the same plant genus.

Chemical Structures

This compound

  • Molecular Formula: C₂₂H₂₈O₆

  • IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid

Apetalic Acid

  • Molecular Formula: C₂₂H₂₈O₆

  • IUPAC Name: (3R)-3-[(7S,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

Inferred Biological Activities from the Calophyllum Genus

The Calophyllum genus is a rich source of xanthones, coumarins, flavonoids, and triterpenes, which have demonstrated a broad spectrum of pharmacological activities.[2][6] The presence of isoapetalic and apetalic acids within this genus suggests they may contribute to these observed biological effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of extracts and isolated compounds from Calophyllum species. For instance, xanthones isolated from the stems of Calophyllum membranaceum showed remarkable anti-inflammatory effects in LPS-induced BV-2 microglial cells, with some compounds exhibiting IC₅₀ values ranging from 7.8 to 36.0 μM. While specific data for isoapetalic and apetalic acid is not provided, their presence in this genus suggests they may possess similar properties.

Anticancer Activity

The anticancer potential of the Calophyllum genus is well-documented.[6] Extracts and purified compounds have shown cytotoxic activity against various cancer cell lines. For example, a review of the genus highlights its chemotherapeutic potential, with leukemic cancer cell lines being particularly sensitive to Calophyllum extracts and their constituents.[6] Again, while direct evidence for isoapetalic and apetalic acid is lacking, their natural origin points towards a potential role in the observed anticancer effects of the plant extracts.

Antimicrobial Activity

The Calophyllum genus has been a source of compounds with notable antimicrobial properties.[6] Various extracts have shown activity against a range of pathogenic bacteria. This suggests that isoapetalic and apetalic acid may also contribute to the antimicrobial profile of the plants from which they are isolated.

Experimental Protocols

As no direct experimental data is available for isoapetalic and apetalic acid, this section outlines a general workflow for the isolation and biological screening of natural products from a plant source like Calophyllum.

General Workflow for Isolation and Screening of Bioactive Compounds

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Identification cluster_screening Biological Screening plant_material Plant Material (e.g., Calophyllum sp.) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions hplc HPLC Purification fractions->hplc pure_compounds Pure Compounds (e.g., this compound) hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioassays In vitro Bioassays pure_compounds->bioassays anti_inflammatory Anti-inflammatory Assays bioassays->anti_inflammatory anticancer Anticancer Assays bioassays->anticancer antimicrobial Antimicrobial Assays bioassays->antimicrobial

Caption: General experimental workflow for the isolation and biological screening of natural products.

Potential Signaling Pathways

Given the prevalence of anti-inflammatory and anticancer compounds in the Calophyllum genus, it is plausible that isoapetalic and apetalic acids could modulate key inflammatory and cell survival pathways, such as the NF-κB signaling pathway. It is crucial to note that the involvement of this pathway for isoapetalic and apetalic acid has not been experimentally verified.

Hypothetical NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces Compound This compound / Apetalic Acid Compound->IKK Inhibits? Compound->NFkB_active Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by isoapetalic or apetalic acid.

Conclusion

While direct comparative data on the biological activities of this compound and apetalic acid is currently unavailable, their origin from the medicinally important Calophyllum genus strongly suggests their potential as bioactive molecules. The extensive research on Calophyllum extracts and other isolated compounds indicates a high likelihood of anti-inflammatory, anticancer, and antimicrobial properties. Further research is warranted to isolate these specific acids in sufficient quantities and perform detailed biological assays to elucidate their specific mechanisms of action and therapeutic potential. This would be a valuable contribution to the field of natural product drug discovery.

References

Isoapetalic Acid: A Comparative Analysis of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

While isoapetalic acid, a natural chromanone derivative isolated from plants of the Calophyllum genus, has garnered interest for its potential bioactive properties, a comprehensive analysis of its performance against other natural compounds is currently hampered by a lack of publicly available quantitative experimental data. This guide provides a comparative overview of structurally related and well-studied natural compounds, highlighting their demonstrated anti-inflammatory and cytotoxic activities, to offer a contextual framework for the potential of this compound.

This compound: An Overview

This compound is a chromanone derivative with the chemical formula C22H28O6. It is naturally found in plant species such as Calophyllum blancoi and Calophyllum membranaceum. Despite its isolation and structural characterization, there is a notable absence of peer-reviewed scientific literature detailing its specific biological activities, such as anti-inflammatory or cytotoxic effects with quantitative metrics (e.g., IC50 values). One study that investigated compounds from Calophyllum brasiliense for anti-HIV-1 activity explicitly reported that this compound was devoid of inhibitory activity against the HIV-1 reverse transcriptase enzyme.

Due to this data gap, a direct quantitative comparison of this compound's performance with other natural compounds is not feasible at this time. However, by examining the activities of other well-researched compounds from the same chemical class and genus, we can infer the potential therapeutic areas where this compound might be active and establish a benchmark for its future evaluation.

Comparative Analysis with Structurally Related Natural Compounds

For this comparative guide, we will focus on two other notable coumarin (B35378) derivatives isolated from the Calophyllum genus: Calanolide A and Soulattrolide . These compounds have been the subject of more extensive research, providing a basis for comparison.

Anti-inflammatory Activity

Many natural compounds from the chromanone and coumarin classes have demonstrated potent anti-inflammatory effects. A common mechanism of action is the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Table 1: Comparison of Anti-inflammatory Activity of Selected Natural Compounds

CompoundNatural Source(s)AssayTarget/MechanismResult (IC50/Inhibition %)
Calanolide A Calophyllum lanigerum, Calophyllum teysmanniiNitric Oxide (NO) Production Inhibition in RAW 264.7 macrophagesInhibition of iNOS expressionData not publicly available
Soulattrolide Calophyllum brasilienseNitric Oxide (NO) Production Inhibition in RAW 264.7 macrophagesInhibition of iNOS expressionData not publicly available
Asiatic Acid Centella asiaticaIsoproterenol-induced cardiotoxicity in ratsReduction of inflammatory markers (IL-6, IL-1β, TNF-α)Significant reduction in inflammatory markers at 20 mg/kg[1]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

  • Absorbance Measurement: The absorbance of the resulting colored azo dye is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many natural anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB_NFkappaB IκB-NF-κB (Inactive) IKK->IkappaB_NFkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: The NF-κB signaling pathway in inflammation.

Cytotoxic Activity

The cytotoxic potential of natural compounds is a key indicator of their anticancer properties. This is often evaluated by determining the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).

Table 2: Comparison of Cytotoxic Activity of Selected Natural Compounds

CompoundCell Line(s)AssayResult (IC50)
Calanolide A HIV-1 infected MT-4 cellsAnti-HIV-1 ActivityEC50: 0.1 µM
Soulattrolide Plasmodium falciparum (NF-54 strain)Antiplasmodial ActivityIC50: 137.08 µM[2]
Anisomelic Acid ME, MCF7, SiHa, MDA-MB-231 cancer cell linesMTT AssayIC50: 10–50 μM[3]

Note: While anti-HIV and antiplasmodial activities are not strictly "cytotoxic" to cancer cells, they demonstrate the compounds' potent biological activity against pathogenic cells and are often evaluated using similar methodologies to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Workflow: Natural Product Cytotoxicity Screening

The process of screening natural products for cytotoxic activity involves a series of steps from initial extraction to the identification of active compounds.

Cytotoxicity_Screening_Workflow Start Plant Material (e.g., Calophyllum sp.) Extraction Extraction with Organic Solvents Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Screening In Vitro Cytotoxicity Assay (e.g., MTT Assay) Fractions->Screening Active_Fractions Active Fractions Screening->Active_Fractions Isolation Isolation of Pure Compounds Active_Fractions->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

References

Comparative Analysis of Isopimaric Acid's Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "isoapetalic acid" did not yield relevant scientific literature. Based on phonetic similarity and the availability of substantial research on its anti-cancer effects, this guide focuses on Isopimaric Acid . It is presumed that "this compound" may be a misspelling of this compound.

This guide provides a comprehensive comparison of the anti-cancer properties of Isopimaric Acid, a naturally occurring diterpenoid, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of Isopimaric Acid as an anti-cancer agent, supported by experimental data.

Mechanism of Action and Target Specificity

Isopimaric Acid (IPA) is an ion channel regulator that has demonstrated significant anti-cancer activity, particularly in breast cancer models.[1][2] Its primary mechanism involves the inhibition of cancer cell proliferation and metastasis by targeting mitochondrial oxidative phosphorylation and Ca2+ signaling pathways.[1][2] This disruption leads to cell cycle arrest and apoptosis.[1][2] Studies have shown that IPA can affect the Epithelial-Mesenchymal Transition (EMT) and Wnt signaling pathways.[1][2]

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy with a broad spectrum of activity against various cancers.[3][] Its anti-tumor effects are primarily attributed to two mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of free radicals, leading to damage of cellular membranes, DNA, and proteins.[3][5][6] Doxorubicin is a cell-cycle non-specific cytotoxic agent.[3]

Signaling Pathway of Isopimaric Acid

Isopimaric_Acid_Pathway IPA Isopimaric Acid Mito Mitochondrial Oxidative Phosphorylation IPA->Mito targets Ca2 Ca2+ Signaling IPA->Ca2 targets Apoptosis Apoptosis IPA->Apoptosis induces CellCycleArrest Cell Cycle Arrest IPA->CellCycleArrest induces EMT EMT Pathway Mito->EMT Wnt Wnt Signaling Pathway Mito->Wnt Ca2->EMT Ca2->Wnt Proliferation Cell Proliferation EMT->Proliferation inhibits Metastasis Metastasis EMT->Metastasis inhibits Wnt->Proliferation inhibits Wnt->Metastasis inhibits

Caption: Signaling pathway of Isopimaric Acid in cancer cells.

Mechanism of Action of Doxorubicin

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Cellular_Damage Cellular Damage (Membranes, Proteins) ROS->Cellular_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Isopimaric Acid and Doxorubicin in various breast cancer cell lines.

Table 1: IC50 Values of Isopimaric Acid in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-2316.81[2]
MCF-76.81[2]
4T1Not specified[1][2]

Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines

Cell LineIC50 (nM)Reference(s)
MCF-78306[7]
MDA-MB-2316602[7]
AMJ13223,600 (223.6 µg/ml)[8]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate (4h, 37°C) Add_MTT->Incubate2 Add_Solvent Add solubilization solvent Incubate2->Add_Solvent Measure Measure absorbance (570 nm) Add_Solvent->Measure

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Isopimaric Acid or Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways affected by the test compound.[12][13][14]

Experimental Workflow: Western Blot

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantify Protein Quantification Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

Caption: General workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow Start Harvest and Wash Cells Fix Fix cells (e.g., 70% Ethanol) Start->Fix Stain Stain with Propidium (B1200493) Iodide (PI) & RNase Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Preparation: Harvest cells after compound treatment and wash them with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating for at least 30 minutes at 4°C.[19]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[19] PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Comparative Analysis of Isoapetalic Acid: A Guide to its Dose-Response Relationship in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response relationship of isoapetalic acid, a naturally occurring pyranocoumarin (B1669404) found in plants of the Calophyllum genus. Due to the limited availability of direct dose-response studies on this compound, this document also includes data on structurally related compounds to offer a broader context for its biological activity. The information presented herein is intended to support research and drug development efforts by providing available experimental data and detailed methodologies.

Introduction to this compound

This compound is a chromanone acid that has been isolated from various Calophyllum species, including Calophyllum blancoi, Calophyllum membranaceum, and Calophyllum ferrugineum[1]. The Calophyllum genus is a rich source of bioactive compounds, such as coumarins and xanthones, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2]. This compound and its structural isomers have been investigated for their potential as cytotoxic agents against various cancer cell lines[3][4][5].

Dose-Response Relationship: Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its closely related structural isomer, isoblancoic acid. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineBiological ActivityIC50 (µM)Reference
This compound MCF-7 (Human Breast Cancer)Cytotoxicity151.60[4]
A-549 (Human Lung Carcinoma)Cytotoxicity249.04[4]
P-388 (Murine Leukemia)Cytotoxicity8.51 µg/mL*[6]
Isoblancoic Acid C6 (Rat Brain Cancer)Cytotoxicity< 27[7]
Caco-2 (Human Colorectal Cancer)Cytotoxicity< 27[7]
HT29 (Human Colorectal Cancer)Cytotoxicity< 27[7]
HCT116 (Human Colorectal Cancer)Cytotoxicity14 - 65[7]
SW48 (Human Colorectal Cancer)Cytotoxicity14 - 65[7]
KM12 (Human Colorectal Cancer)Cytotoxicity14 - 65[7]

*Note: The IC50 value for P-388 cells was reported in µg/mL. A direct conversion to µM is not possible without the molecular weight being explicitly used in the original publication.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the dose-response data table.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Procedure:

  • Cell Seeding:

    • Cells are harvested and seeded into a 96-well plate at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well.

    • The plate is incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations.

    • The culture medium is removed from the wells, and 100 µL of fresh medium containing the different concentrations of the test compound is added.

    • The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.

    • The plate is incubated for an additional 4 hours in a humidified atmosphere.

  • Solubilization of Formazan:

    • Following the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.

    • The plate is left overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the samples is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to a control group of untreated cells.

    • The IC50 value is determined from the dose-response curve generated by plotting cell viability against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway: NF-κB Inhibition by Pyranocoumarins

Pyranocoumarins, the class of compounds to which this compound belongs, have been reported to exert their anti-inflammatory effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential point of intervention by pyranocoumarins.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Pyranocoumarins (e.g., this compound) Pyranocoumarins (e.g., this compound) Pyranocoumarins (e.g., this compound)->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)_n->Inflammatory Genes Activates Transcription G cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Compound (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_Treatment Incubate (e.g., 48h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Incubation_Overnight Incubate Overnight Solubilization->Incubation_Overnight Read_Absorbance Read Absorbance (570 nm) Incubation_Overnight->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Synergistic Effects of Isoapetalic Acid with Known Drugs: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of studies investigating the synergistic effects of isoapetalic acid in combination with other known drugs. To date, no experimental data on the combined therapeutic potential of this compound is available in the public domain. This includes a lack of information on its potential to enhance the efficacy of chemotherapeutic agents, antimicrobial compounds, or other classes of drugs.

While the exploration of synergistic drug interactions is a burgeoning field in pharmacology, research has not yet extended to this compound. The PubChem database, a comprehensive resource for chemical information, provides structural and physical properties of this compound but does not contain any data on its biological activities or its effects when combined with other therapeutic agents.

A Look at a Structurally Related Compound: Isopimaric Acid

In the absence of data on this compound, it is pertinent to consider research on structurally similar compounds, which may offer insights into potential areas of investigation. One such compound is isopimaric acid , a diterpenoid that has demonstrated notable anti-cancer properties. It is crucial to emphasize that isopimaric acid is a distinct molecule from this compound, and its biological activities cannot be directly extrapolated to this compound.

Recent studies have shown that isopimaric acid can inhibit the proliferation and metastasis of breast cancer cells.[1][2] The proposed mechanism of action involves the regulation of calcium and oxidative phosphorylation pathways, which in turn affects signaling pathways critical for cancer cell survival and progression, such as the EMT and Wnt signaling pathways.[1][2] This ultimately leads to cell cycle arrest and apoptosis in breast cancer cells.[1]

The workflow for investigating the anti-cancer mechanism of isopimaric acid is outlined below.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Lines Breast Cancer Cell Lines (4T1, MDA-MB-231, MCF-7) IPA_Treatment Isopimaric Acid (IPA) Treatment Cell Lines->IPA_Treatment Functional_Assays Cell Functional Assays (Proliferation, Metastasis) IPA_Treatment->Functional_Assays Mechanism_Analysis Mechanism Analysis (Flow Cytometry, Western Blot, Proteomics) IPA_Treatment->Mechanism_Analysis Tumor_Analysis Tumor Growth and Metastasis Analysis Functional_Assays->Tumor_Analysis Signaling_Pathways Targeted Signaling Pathways (Mitochondrial Oxidative Phosphorylation, Ca2+ Signaling) Mechanism_Analysis->Signaling_Pathways Downstream_Effects Downstream Effects (EMT, Wnt Signaling) Signaling_Pathways->Downstream_Effects Cellular_Outcomes Cellular Outcomes (Cell Cycle Arrest, Apoptosis) Downstream_Effects->Cellular_Outcomes Animal_Model Animal Model IPA_Administration IPA Administration Animal_Model->IPA_Administration IPA_Administration->Tumor_Analysis

Experimental workflow for investigating isopimaric acid's anti-cancer effects.

The signaling cascade affected by isopimaric acid in breast cancer cells is depicted in the following diagram.

cluster_cellular_targets Cellular Targets cluster_signaling_pathways Affected Signaling Pathways cluster_cellular_outcomes Cellular Outcomes IPA Isopimaric Acid (IPA) Mito_OxPhos Mitochondrial Oxidative Phosphorylation IPA->Mito_OxPhos Ca_Signaling Ca2+ Signaling IPA->Ca_Signaling EMT EMT Pathway Mito_OxPhos->EMT Wnt Wnt Signaling Pathway Mito_OxPhos->Wnt Ca_Signaling->EMT Ca_Signaling->Wnt Cell_Cycle_Arrest Cell Cycle Arrest EMT->Cell_Cycle_Arrest Apoptosis Apoptosis EMT->Apoptosis Wnt->Cell_Cycle_Arrest Wnt->Apoptosis

Signaling pathway influenced by isopimaric acid in breast cancer cells.

Conclusion

The current body of scientific literature does not contain studies on the synergistic effects of this compound with any known drugs. Consequently, there is no experimental data to present in comparative tables or detailed protocols to report. The information provided on isopimaric acid is for contextual purposes only and highlights the anti-cancer potential of a structurally related compound. Future research is warranted to explore the biological activities of this compound and its potential for synergistic interactions in various therapeutic contexts. Researchers, scientists, and drug development professionals are encouraged to investigate this unexplored area.

References

Comparative Analysis of Isoapetalic Acid from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of isoapetalic acid derived from various natural origins. This analysis focuses on the isolation, purity, and biological performance of this compound, supported by available experimental data.

Introduction to this compound

This compound is a chromanone acid, a class of organic compounds characterized by a specific bicyclic structure. It is a known constituent of several plant species, particularly within the genus Calophyllum. As a natural product, this compound has garnered interest for its potential pharmacological activities. This guide aims to collate and compare the available data on this compound from its documented botanical sources.

Natural Sources of this compound

Scientific literature has identified this compound in several species of the Calophyllum genus, a group of tropical flowering plants. The primary documented sources include:

  • Calophyllum blancoi [1]

  • Calophyllum brasiliense [2]

  • Calophyllum membranaceum

While other Calophyllum species are rich in related chromanone acids, these three stand out as confirmed sources of this compound.[2] The concentration and ease of extraction of this compound can vary between these species, influencing their suitability for research and development purposes.

Comparative Data on Isolation and Purity

Detailed comparative studies on the yield and purity of this compound from different Calophyllum species are limited in the currently available literature. However, general extraction and isolation protocols for chromanone acids from Calophyllum species provide a foundational understanding.

Experimental Protocols: Isolation of Chromanone Acids from Calophyllum Species

The general methodology for isolating chromanone acids like this compound from plant material involves several key steps. The following is a generalized protocol based on methods reported for compounds from this genus:

  • Extraction: The dried and powdered plant material (e.g., leaves, bark) is typically subjected to solvent extraction. Common solvents used include methanol (B129727) or ethanol, often at room temperature over an extended period.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target chromanone acids is further purified using chromatographic techniques. This often involves multiple steps:

    • Column Chromatography: Silica gel column chromatography is a common initial purification step, with elution gradients of solvent mixtures like n-hexane/ethyl acetate.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often employed for the final purification of the compound to achieve high purity.

The purity of the isolated this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Yield and Purity

Currently, there is a notable absence of published studies that provide a direct, side-by-side comparison of the yield and purity of this compound from Calophyllum blancoi, Calophyllum brasiliense, and Calophyllum membranaceum. Such data would be invaluable for selecting the most promising source for scalable production.

Source SpeciesPlant PartReported Yield (%)Purity (%)Reference
Calophyllum blancoiSeedsData not availableData not available[1]
Calophyllum brasilienseLeavesData not availableData not available[2]
Calophyllum membranaceumData not availableData not availableData not available

Note: The table highlights the current gap in quantitative data for a direct comparison.

Comparative Analysis of Biological Performance

While specific experimental data on the biological activities of purified this compound is scarce, the broader context of related compounds from the Calophyllum genus provides valuable insights into its potential performance. Extracts from various Calophyllum species have demonstrated anti-inflammatory and cytotoxic properties.

A closely related compound, apetalic acid, has been reported to exhibit antimycobacterial and antioxidant activities. Given the structural similarity between apetalic acid and this compound, it is plausible that this compound may possess a similar spectrum of biological activities. However, direct experimental evidence is necessary to confirm this.

Experimental Protocols: Biological Assays

To evaluate the performance of this compound, the following standard assays would be relevant:

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

    • Cytokine Production Assay: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured using ELISA.

  • Cytotoxic Activity:

    • MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and, consequently, cell viability and proliferation. It is widely used to screen for the cytotoxic potential of compounds against various cancer cell lines.

Data Presentation: Biological Activity
Biological ActivityAssayC. blancoi this compoundC. brasiliense this compoundC. membranaceum this compound
Anti-inflammatoryNO InhibitionData not availableData not availableData not available
CytotoxicityMTT (IC50)Data not availableData not availableData not available

Note: This table illustrates the need for further experimental investigation into the biological activities of this compound.

Visualizing Methodologies

To clarify the experimental workflows, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Plant Material (Calophyllum sp.) Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Target_Fraction Target Fraction Fractionation->Target_Fraction Column_Chromatography Column Chromatography Target_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Purity_Analysis Purity Analysis (HPLC) Pure_Compound->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and purification of this compound.

Biological_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_data_analysis Data Analysis Cell_Lines Cell Lines (e.g., RAW 264.7, Cancer Cells) Cell_Seeding Cell Seeding Cell_Lines->Cell_Seeding Compound_Treatment Treatment with this compound Cell_Seeding->Compound_Treatment Stimulation Stimulation (e.g., LPS for anti-inflammatory assay) Compound_Treatment->Stimulation MTT_Assay MTT Assay Compound_Treatment->MTT_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulation->Cytokine_Assay Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising natural product found in several Calophyllum species. While its presence has been confirmed in C. blancoi, C. brasiliense, and C. membranaceum, there is a clear need for further research to provide a comprehensive comparative analysis. Future studies should focus on:

  • Quantitative Isolation: Determining the yield and purity of this compound from different Calophyllum species and various plant parts to identify the most abundant and economically viable source.

  • Biological Activity Profiling: Conducting detailed in vitro and in vivo studies to specifically evaluate the anti-inflammatory, cytotoxic, and other potential pharmacological activities of purified this compound.

  • Comparative Studies: Performing head-to-head comparisons of this compound isolated from different sources to determine if the botanical origin influences its biological potency.

Such data will be instrumental for the scientific community in advancing the research and potential therapeutic development of this compound.

References

A Comparative Guide to Natural Compounds in Overcoming Cisplatin Resistance in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a primary obstacle in the successful treatment of ovarian cancer. Cisplatin (B142131), a cornerstone of ovarian cancer chemotherapy, often loses its effectiveness as cancer cells develop mechanisms to evade its cytotoxic effects. This guide provides a comparative analysis of three natural compounds—Curcumin (B1669340), Quercetin, and Betulinic Acid—and their efficacy in cisplatin-resistant ovarian cancer cell lines. While direct experimental data on isoapetalic acid in resistant cell lines is not currently available, preliminary studies on related compounds suggest potential anticancer activity. This guide focuses on compounds with established data in resistant models to provide a useful comparative framework.

Quantitative Efficacy of Natural Compounds in Cisplatin-Resistant Ovarian Cancer Cells

The following table summarizes the half-maximal inhibitory concentration (IC50) values for cisplatin and the selected natural compounds in both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cisR/A2780CP) ovarian cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Reference
Cisplatin A2780 (sensitive)~1-5[1][2]
A2780cisR/CP (resistant)~15-40[1][3]
Curcumin A2780cisR/CP (resistant)~20-40[1][4]
Quercetin A2780 (sensitive)~70[5]
SK-OV-3/DDP (resistant)~36.16 (as SLNs)[6]
A2780DDP (resistant)~100[7]
Betulinic Acid A2780 (sensitive)44.47[8][9]
This compound Derivative (Iso-Mukaadial Acetate) MIA-PACA2 (pancreatic), HT29 (colon)Concentration-dependent cytotoxicity observed[10][11]

Note: IC50 values can vary between studies due to differences in experimental conditions such as treatment duration and specific assay used. "A2780cisR" and "A2780CP" are both cisplatin-resistant derivatives of the A2780 cell line. SK-OV-3/DDP and A2780DDP are also cisplatin-resistant cell lines. SLNs refer to Solid Lipid Nanoparticles, a drug delivery system.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of the discussed compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A2780 and A2780cisR) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cisplatin, curcumin, quercetin, betulinic acid) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[12][13][14]

Apoptosis Detection by Western Blot

Western blotting is used to detect specific proteins in a sample, which can indicate the activation of apoptotic pathways.

Protocol:

  • Protein Extraction: Treat cells with the compounds of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.[15][16][17]

Signaling Pathways and Mechanisms of Action

The ability of these natural compounds to overcome cisplatin resistance often involves the modulation of key signaling pathways that regulate cell survival and apoptosis.

PI3K/Akt Signaling Pathway in Chemoresistance

The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in resistant cancer cells, leading to the inhibition of apoptosis. Natural compounds can re-sensitize resistant cells to cisplatin by inhibiting this pathway.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspase9 Caspase-9 Bad->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis NaturalCompounds Curcumin, Quercetin, Betulinic Acid NaturalCompounds->PI3K Inhibit NaturalCompounds->Akt Apoptosis_Pathway NaturalCompounds Curcumin, Quercetin, Betulinic Acid Bcl2 Bcl-2 (Anti-apoptotic) NaturalCompounds->Bcl2 Inhibit Bax Bax (Pro-apoptotic) NaturalCompounds->Bax Activate Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP Experimental_Workflow CellCulture Culture Resistant & Sensitive Cells MTT MTT Assay (Determine IC50) CellCulture->MTT WesternBlot Western Blot (Apoptosis Markers) MTT->WesternBlot Mechanism Pathway Analysis (e.g., PI3K/Akt) WesternBlot->Mechanism Conclusion Evaluate Efficacy & Mechanism Mechanism->Conclusion

References

Navigating the Uncharted Territory of Isoapetalic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the exploration of novel compounds with therapeutic potential is a constant endeavor. However, the current landscape of published research on isoapetalic acid presents a significant challenge, with a notable scarcity of comprehensive biological data. This guide addresses the current state of knowledge and provides a framework for future investigations into this lesser-known natural product.

This guide, therefore, serves not as a comparison of existing data, but as a call to action for the research community to fill this knowledge gap. Below, we outline the necessary experimental avenues and data presentation formats that will be crucial for building a comprehensive understanding of this compound.

Future Data Presentation: A Proposed Standard for Clarity and Comparison

To facilitate future meta-analyses and comparative studies, it is recommended that forthcoming research on this compound presents quantitative data in a structured and consistent manner. The following table templates are proposed as a standard for reporting key pharmacological and biological parameters.

Table 1: In Vitro Cytotoxicity/Inhibitory Activity of this compound

Cell Line/TargetAssay TypeEndpoint (e.g., IC50, EC50)Concentration (µM)Exposure Time (hrs)Reference
Data Not Available
Data Not Available

Table 2: Anti-inflammatory Activity of this compound

Model SystemMarker of InflammationMeasurement% InhibitionPositive ControlReference
Data Not Available
Data Not Available

Table 3: Anticancer Activity of this compound in Animal Models

Cancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Survival Rate (%)Reference
Data Not Available
Data Not Available

Essential Experimental Protocols for Future Investigation

To build a robust body of evidence, detailed and reproducible experimental protocols are paramount. Future publications on this compound should include comprehensive descriptions of the methodologies employed.

Cell Viability and Cytotoxicity Assays
  • Principle: To determine the concentration at which this compound inhibits cell growth or induces cell death.

  • Typical Method (MTT Assay):

    • Cell Culture: Plate cells (e.g., cancer cell lines, normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control.

    • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays
  • Principle: To assess the ability of this compound to reduce inflammatory responses.

  • Typical Method (LPS-induced Nitric Oxide Production in Macrophages):

    • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Treatment: Pre-treat cells with various concentrations of this compound for a defined period.

    • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

    • Data Analysis: Quantify the reduction in nitrite production in treated cells compared to LPS-stimulated control cells.

Visualizing the Path Forward: Signaling Pathways and Workflows

As research progresses, the elucidation of signaling pathways affected by this compound will be critical. The use of standardized visualization tools like Graphviz will be instrumental in representing these complex interactions. While no specific pathways for this compound have been identified, the following examples illustrate how such diagrams could be constructed based on future findings.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Biological Assays cluster_data_analysis Data Analysis A Plate Cells B This compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Anti-inflammatory Assay (Griess) B->D E Western Blot B->E F IC50 Determination C->F G NO Inhibition Calculation D->G H Protein Expression Analysis E->H

Caption: A generalized experimental workflow for investigating the in vitro biological activities of this compound.

hypothetical_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates NFkB NF-κB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to nucleus and activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Isoapetalic_Acid This compound Isoapetalic_Acid->IKK inhibits?

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound, based on common mechanisms of natural products.

Safety Operating Guide

Safe Disposal of Isoapetalic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of isoapetalic acid. By following these procedures, laboratories can maintain a safe environment and ensure responsible chemical waste management.

Chemical and Physical Properties of this compound

Understanding the known properties of this compound is the first step in safe handling. The following data has been compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem
Molecular Weight 388.5 g/mol PubChem
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem
CAS Number 34366-34-2PubChem
Computed XLogP3 4.7PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 6PubChem
Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for this compound, it must be handled as a potentially hazardous substance. The primary risks are associated with its carboxylic acid functional group and its unknown biological effects.

Presumed Hazards:

  • Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Unknown Toxicity: The systemic toxicity of this compound has not been characterized. All routes of exposure (inhalation, ingestion, dermal contact) should be avoided.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Primary Disposal Procedure: Collection for Licensed Disposal

Given the lack of comprehensive safety data, the most prudent and recommended disposal method for this compound is to collect all waste for professional disposal by a licensed hazardous waste company.

Operational Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., weigh paper, pipette tips, absorbent pads), in the designated container.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate more than the allowable volume of waste in the laboratory.

Spill Management

In the event of a spill, follow these immediate safety procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or a commercial spill pillow.

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

Experimental Protocol: Neutralization of Carboxylic Acids (General Guidance)

The following protocol describes a general method for neutralizing small quantities of dilute carboxylic acid waste. This method should only be considered for this compound if approved by your EHS department and if you have determined that the waste stream contains no other hazardous components. Due to the unknown toxicity of this compound, drain disposal is not recommended.

Objective: To neutralize a dilute (<5%) aqueous solution of a simple carboxylic acid to a pH between 6.0 and 8.0 for subsequent disposal according to institutional guidelines.

Materials:

  • Dilute carboxylic acid waste solution

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (B78521) (NaOH)

  • Large beaker (at least 10 times the volume of the acid solution)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriate PPE

Procedure:

  • Work in a Fume Hood: Place the large beaker on a stir plate inside a chemical fume hood.

  • Dilution (Optional but Recommended): If starting with a solution near 5%, first dilute it by adding it to a larger volume of cold water in the beaker.

  • Prepare for Neutralization: Begin stirring the acidic solution.

  • Slow Addition of Base: Slowly and carefully add the sodium bicarbonate solution dropwise to the stirring acidic solution. Be cautious, as this will generate carbon dioxide gas (effervescence). Adding the base too quickly can cause foaming and overflow.

  • Monitor pH: Periodically stop the addition of base and check the pH of the solution using pH paper or a pH meter.

  • Complete Neutralization: Continue adding base until the pH of the solution is stable between 6.0 and 8.0.

  • Final Disposal: Dispose of the neutralized solution as directed by your institution's EHS department. For many simple, non-toxic carboxylic acids, this may be drain disposal with copious amounts of water, but this must be verified.[1]

Mandatory Visualizations

Decision Workflow for this compound Disposal

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound, prioritizing safety and compliance.

start Start: this compound Waste Generated check_sds Is a specific SDS or institutional protocol available? start->check_sds follow_protocol Follow specific protocol for disposal. check_sds->follow_protocol Yes assess_hazards Assume hazardous based on carboxylic acid group and unknown toxicity. check_sds->assess_hazards No end End: Waste Disposed of by Licensed Professional follow_protocol->end ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat. assess_hazards->ppe collect_waste Collect waste in a labeled, sealed hazardous waste container. ppe->collect_waste contact_ehs Store in Satellite Accumulation Area and contact EHS for pickup. collect_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Isopetalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the safety information for isophthalic acid, as "isoapetalic acid" is not a recognized chemical name in standard databases. It is crucial to verify the identity of the chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for handling isophthalic acid, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures.

Hazard Identification and Control

Isophthalic acid is a white, crystalline solid.[1] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care to avoid potential irritation and contamination.[2] The primary routes of potential exposure are skin contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure and ensure safety during the handling of isophthalic acid.

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[3]To prevent direct skin contact with the chemical.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4] A face shield may be required for procedures with a high risk of splashing.To protect the eyes from dust particles and potential splashes.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, an N95 (US) or P1 (EN 143) dust mask is recommended.To prevent inhalation of airborne particles.
Protective Clothing A lab coat is the minimum requirement. For extensive handling, a disposable gown made of low-permeability fabric is advised.To protect skin and personal clothing from contamination.

Experimental Protocol: Preparation of a Solution

This protocol outlines the steps for safely preparing a solution of isophthalic acid.

  • Preparation:

    • Ensure the work area, typically a fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • Assemble all necessary equipment: isophthalic acid, solvent, beaker, stir bar, magnetic stir plate, and weighing scale.

    • Don the required PPE as specified in the table above.

  • Weighing:

    • Carefully weigh the desired amount of isophthalic acid in a weigh boat or directly into the beaker.

    • Perform this step in a manner that minimizes dust generation.

  • Dissolving:

    • Place the beaker with the weighed isophthalic acid on the magnetic stir plate.

    • Add the stir bar to the beaker.

    • Slowly add the solvent to the beaker while stirring.

    • Continue stirring until the isophthalic acid is completely dissolved.

  • Storage and Labeling:

    • Transfer the prepared solution to a suitable, clearly labeled container.

    • The label should include the chemical name, concentration, date of preparation, and your initials.

  • Cleanup:

    • Clean all equipment used in the procedure.

    • Dispose of any waste materials according to the disposal plan outlined below.

    • Wash hands thoroughly after removing gloves.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Do not breathe in the dust.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.

Spill Management:

  • For small spills, sweep up the solid material and place it into a suitable container for disposal.

  • Avoid generating dust during cleanup.

  • Ensure adequate ventilation.

Waste Disposal:

  • Dispose of unused isophthalic acid and contaminated materials in accordance with local, state, and federal regulations.

  • It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated PPE should be disposed of as chemical waste.

Diagrams

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Don PPE P2 Prepare Workspace P1->P2 H1 Weigh Isophthalic Acid P2->H1 H2 Prepare Solution H1->H2 C1 Clean Equipment H2->C1 C2 Dispose of Waste C1->C2 D1 Doff PPE C2->D1

Caption: Workflow for Safe Handling of Isophthalic Acid.

G A Hazard Identification (Isophthalic Acid) B Engineering Controls (Fume Hood/Ventilation) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->D Least Effective

Caption: Hierarchy of Controls for Isophthalic Acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.